3-Acetoxy-11-ursen-28,13-olide
Description
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Properties
Molecular Formula |
C32H48O4 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate |
InChI |
InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22?,23?,24+,25?,28+,29-,30+,31+,32+/m1/s1 |
InChI Key |
NCXOPROPMCEOMN-CFQSSSJYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-11-ursen-28,13-olide, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the methodologies pertinent to its study. The document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
Chemical Identity and Physicochemical Properties
This compound, also known as 11,12-Dehydroursolic lactone acetate, is a derivative of ursolic acid.[1] It is a natural product that has been identified in various plant species, including Eucalyptus globulus, Eucalyptus pulverulenta, and Bursera linanoe.[1][2] The compound is characterized by an ursane-type triterpenoid skeleton with an acetoxy group at the C-3 position and a lactone ring formed between C-28 and C-13.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₈O₄ |
| Molecular Weight | 496.72 g/mol |
| CAS Number | 35959-08-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| ¹H-NMR Data | Consistent with the structure of this compound.[3] (Specific chemical shift and coupling constant data are not readily available in the public domain). |
| ¹³C-NMR Data | Not readily available in the public domain. |
| Purity | Commercially available at ≥98% purity.[3] |
Biological Activity
The primary biological activities of this compound reported to date are its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B) and its antiproliferative action against human ovarian cancer cells.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
This compound has been identified as a significant inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[4] This makes it a compound of interest for the development of therapeutics for type 2 diabetes and obesity.
Table 2: PTP1B Inhibitory Activity of this compound
| Parameter | Value |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) |
| IC₅₀ | Not explicitly quantified in publicly available literature, but described as "significant".[4] |
| Inhibition Type | Mixed-type inhibitor.[4] |
Antiproliferative Activity
The compound has demonstrated weak to moderate antiproliferative effects against the A2780 human ovarian cancer cell line.[4]
Table 3: Antiproliferative Activity of this compound
| Cell Line | Activity |
| A2780 (Human Ovarian Cancer) | Weak to moderate antiproliferative activity.[4] (Specific IC₅₀ or GI₅₀ values are not reported in the available literature). |
Signaling Pathway
As a PTP1B inhibitor, this compound is expected to modulate the downstream signaling of the insulin and leptin receptors. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating the insulin signaling cascade. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
Experimental Protocols
Isolation of Ursane-Type Triterpenoids
A general procedure for the isolation of ursane-type triterpenoids from plant material involves the following steps. (Note: A specific protocol for the isolation of this compound from Eucalyptus globulus is not detailed in the available literature).
Experimental Workflow for Triterpenoid Isolation
Synthesis of Ursane-Type Triterpenoids
The synthesis of this compound can be approached from commercially available ursolic acid or other related triterpenoids. A general synthetic strategy involves:
-
Protection of functional groups: Protection of the C-3 hydroxyl and C-28 carboxylic acid of a suitable starting material.
-
Introduction of the 11-ene functionality: This can be achieved through various methods, such as allylic bromination followed by dehydrobromination.
-
Lactonization: Formation of the 28,13-olide ring, which can be a challenging step requiring specific reagents and conditions to favor the desired intramolecular cyclization.
-
Acetylation of the C-3 hydroxyl group.
-
Deprotection of other functional groups if necessary.
PTP1B Inhibition Assay
The following is a generalized protocol for determining the PTP1B inhibitory activity of a compound using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Monitor the absorbance at 405 nm over time using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in a yellow color.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated inhibitory activity against PTP1B. This activity suggests its potential as a lead compound for the development of novel therapeutics for metabolic disorders. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Quantitative analysis of its antiproliferative activity against a broader panel of cancer cell lines to determine its therapeutic window and potential for oncology applications.
-
In-depth mechanistic studies to understand the precise molecular interactions with PTP1B and to identify other potential cellular targets.
-
Pharmacokinetic and in vivo efficacy studies to assess its bioavailability, metabolic stability, and therapeutic effects in animal models of diabetes and obesity.
-
Development of a robust and scalable synthetic route to ensure a consistent supply for further preclinical and potential clinical development.
The information compiled in this guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
Unveiling 3-Acetoxy-11-ursen-28,13-olide: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for the pentacyclic triterpenoid, 3-Acetoxy-11-ursen-28,13-olide. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Occurrences
This compound, a derivative of ursolic acid, has been identified in a select number of plant species. The primary documented sources belong to the Eucalyptus and Bursera genera. A structurally related compound, 3-Hydroxy-11-ursen-28,13-olide, has also been isolated, suggesting a potential biosynthetic relationship.
Table 1: Natural Sources of this compound and Related Compounds
| Compound | Natural Source | Plant Part | Reference |
| This compound | Eucalyptus pulverulenta | Not Specified | [1] |
| This compound | Bursera linanoe | Not Specified | [1] |
| This compound | Eucalyptus globulus | Not Specified | [2] |
| 3-Hydroxy-11-ursen-28,13-olide | Alstonia scholaris | Not Specified | [3] |
Experimental Protocols: Isolation and Purification
While specific, detailed protocols for the isolation of this compound are not extensively published, a general methodology can be constructed based on standard practices for the separation of triterpenoids from plant matrices. The following represents a composite protocol synthesized from general procedures in the field.
General Extraction and Fractionation
The initial step involves the extraction of the dried and powdered plant material with a suitable organic solvent. A sequential extraction with solvents of increasing polarity is often employed to partition compounds based on their polarity.
Protocol 2.1.1: Solvent Extraction
-
Maceration: The dried and ground plant material is macerated with a non-polar solvent such as hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents. This step is repeated multiple times to ensure exhaustive extraction.
-
Secondary Extraction: The residual plant material is then extracted with a solvent of medium polarity, such as dichloromethane (B109758) or chloroform, which is expected to extract triterpenoids like this compound.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, rich in a complex mixture of phytochemicals, requires further purification using chromatographic techniques.
Protocol 2.2.1: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of triterpenoids.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is often necessary.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a typical mobile phase, often run in an isocratic or gradient mode.
-
Detection: A UV detector is used to monitor the elution of the compounds.
-
Isolation: The peak corresponding to this compound is collected.
Crystallization
The final step in the isolation process is often crystallization to obtain the pure compound.
Protocol 2.3.1: Recrystallization
-
Solvent Selection: A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for triterpenoids include methanol, ethanol, acetone, or mixtures thereof with water.
-
Dissolution and Filtration: The purified compound is dissolved in a minimal amount of the hot solvent, and any insoluble impurities are removed by hot filtration.
-
Crystal Formation: The solution is allowed to cool slowly to induce crystallization.
-
Isolation and Drying: The resulting crystals are isolated by filtration and dried under vacuum.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a natural source.
Caption: General workflow for the isolation of this compound.
This guide provides a foundational understanding of the natural sourcing and isolation of this compound. It is important to note that the specific conditions for extraction and purification may need to be optimized depending on the plant source and the desired purity of the final product. Further research is required to ascertain the quantitative yields of this compound from its natural sources and to develop more detailed and optimized isolation protocols.
References
Unveiling 11,12-Dehydroursolic Lactone Acetate: A Triterpenoid's Journey from Synthesis to Natural Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and experimental data related to 11,12-dehydroursolic lactone acetate (B1210297), a pentacyclic triterpenoid (B12794562). Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's origins, from its initial synthesis to its subsequent isolation from natural sources, and explores its potential biological significance by examining related compounds.
Introduction and Historical Context
11,12-Dehydroursolic lactone acetate, a derivative of the ursane-type triterpenoid ursolic acid, first entered the scientific record not as a natural product, but as a synthetic compound. It was initially reported as a reduction product of 11-ketoursolic acid. This chemical transformation laid the groundwork for its later identification.
A pivotal moment in the history of this compound came in 1964 when D.H.S. Horn and J.A. Lamberton isolated 11,12-dehydroursolic lactone acetate from the leaf waxes of several Eucalyptus species, including Eucalyptus globulus, E. cinerea, E. risdoni, and E. urnigera. This discovery was significant as it was the first time the compound was identified from a natural source, shifting its status from a laboratory curiosity to a naturally occurring phytochemical. The unacetylated form, 3β-Hydroxyurs-11-en-28,13β-olide, has also been identified in other plant species such as Fadogia tetraquetra.
Physicochemical Properties and Quantitative Data
The molecular formula of 11,12-dehydroursolic lactone acetate is C₃₂H₄₈O₄. Below is a summary of its key physicochemical properties based on available data.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₄ | Generic |
| Molecular Weight | 504.7 g/mol | Calculated |
| Melting Point | ~260-262 °C (decomposition) | |
| Optical Rotation ([α]D) | +43° (c, 1.09 in CHCl₃) | |
| Infrared (IR) Spectrum (in CCl₄) | 1770 cm⁻¹ (γ-lactone), 1737 cm⁻¹ (acetate), 1246 cm⁻¹ (acetate) |
Experimental Protocols
Isolation from Eucalyptus globulus Wax
The following is a generalized protocol based on the work of Horn and Lamberton for the isolation of 11,12-dehydroursolic lactone acetate from Eucalyptus globulus wax.
Experimental Workflow for Isolation
Caption: Workflow for isolating 11,12-dehydroursolic lactone acetate.
-
Chromatography of Eucalyptus Wax: A sample of Eucalyptus globulus wax is subjected to chromatography on an alumina column.
-
Elution: A fraction is eluted using chloroform. This fraction typically gives a positive Liebermann-Burchard test (bright pink → blue → greenish black) and its infrared spectrum indicates the presence of alcohols and a γ-lactone (band at 1770 cm⁻¹).
-
Acetylation: The collected fraction is acetylated to convert the hydroxyl groups to acetate esters.
-
Rechromatography: The acetylated product is rechromatographed on an alumina column.
-
Final Elution: Elution with a benzene-ether mixture yields the purified 11,12-dehydroursolic lactone acetate, which can be identified by its high melting point and characteristic spectroscopic data.
Synthesis from 11-Ketoursolic Acid Acetate
The synthesis of 11,12-dehydroursolic lactone acetate was achieved through the reduction of 11-ketoursolic acid acetate.
Synthetic Pathway
Caption: Synthesis of 11,12-dehydroursolic lactone acetate.
-
Reaction Setup: 11-ketoursolic acid acetate (1.05 g) is dissolved in dry ethanol (100 ml).
-
Addition of Sodium: Sodium metal (6 g) is added in small pieces to the solution.
-
Heating: The reaction mixture is heated on a steam bath for 3 hours.
-
Workup: The non-acidic portion of the reaction mixture is recovered.
-
Purification: The crude product is acetylated and then purified by chromatography on an alumina column to yield 11,12-dehydroursolic lactone acetate (0.23 g).
Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)
Direct studies on the biological activities of 11,12-dehydroursolic lactone acetate are limited. However, the broader class of ursane-type triterpenoids, including the closely related ursolic acid, has been extensively studied, revealing significant anti-inflammatory and anticancer properties. It is plausible that 11,12-dehydroursolic lactone acetate shares some of these activities.
Potential Anti-Inflammatory Effects
Ursolic acid and its derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways. A likely mechanism for an ursane (B1242777) lactone would be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway.
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes. It is hypothesized that 11,12-dehydroursolic lactone acetate, like other related triterpenoids, may inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state in the cytoplasm.
Potential Anticancer Effects
Many ursane-type triterpenoids have demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. These effects are often mediated through the modulation of critical cell survival pathways, such as the PI3K/Akt pathway.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Upon activation by growth factors, PI3K activates Akt, which in turn promotes cell survival by activating downstream effectors like mTOR and anti-apoptotic proteins such as Bcl-2. It is hypothesized that 11,12-dehydroursolic lactone acetate may inhibit the phosphorylation and activation of Akt, thereby downregulating pro-survival signals and potentially inducing apoptosis in cancer cells.
Conclusion and Future Directions
11,12-dehydroursolic lactone acetate is a naturally occurring triterpenoid with a history rooted in both chemical synthesis and natural product chemistry. While its own biological activities have not been extensively studied, the well-documented anti-inflammatory and anticancer properties of structurally similar ursane-type triterpenoids suggest that it may be a promising candidate for further investigation. Future research should focus on elucidating the specific biological targets and mechanisms of action of 11,12-dehydroursolic lactone acetate to fully understand its therapeutic potential. In vitro and in vivo studies are warranted to confirm its hypothesized anti-inflammatory and anticancer effects and to explore its potential applications in drug development.
An In-depth Technical Guide on the Core Mechanism of Action of 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has emerged as a molecule of interest in pharmacological research.[1][2] While comprehensive data remains under active investigation, current evidence points towards specific inhibitory actions and anti-proliferative effects. This technical guide synthesizes the available information on the mechanism of action of this compound, drawing parallels with its parent compound, ursolic acid, to provide a detailed overview for research and development purposes. The primary identified mechanism is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), with additional anti-proliferative activities observed against human cancer cell lines.[3]
Introduction
This compound is a semi-synthetic derivative of ursolic acid, a natural product found in numerous plants.[1][4] Ursolic acid and its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][5] The structural modifications in this compound, specifically the acetoxy group at the C-3 position and the lactone ring, are anticipated to modulate its bioactivity and pharmacokinetic profile compared to the parent compound.[6][7] This document provides a detailed exploration of its core mechanism of action based on current scientific findings.
Core Mechanism of Action: PTP1B Inhibition
The most clearly defined mechanism of action for this compound is its role as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a critical negative regulator in both insulin (B600854) and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance and obesity, making it a significant therapeutic target for type 2 diabetes and related metabolic disorders.
Signaling Pathway
The inhibitory action of this compound on PTP1B is crucial. By blocking PTP1B, the compound prevents the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), thereby enhancing and prolonging the insulin signaling cascade. This leads to increased glucose uptake and improved insulin sensitivity.
Anti-Proliferative Activity
This compound has demonstrated weak to moderate anti-proliferative activity against the A2780 human ovarian cancer cell line.[3] While the precise signaling pathways for this compound have not been fully elucidated, the known anti-cancer mechanisms of ursolic acid derivatives suggest the induction of apoptosis as a likely contributor.[2][6]
Hypothesized Apoptotic Pathway
The anti-cancer effects of ursolic acid derivatives often involve the intrinsic mitochondrial apoptosis pathway. This is typically characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Quantitative Data
Specific quantitative data for this compound is limited in publicly available literature. The following table summarizes the reported qualitative and related findings.
| Activity | Target/Cell Line | Result | Reference |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Mixed-type inhibitor | [3] |
| Anti-proliferative | A2780 Human Ovarian Cancer Cell Line | Weak to moderate activity | [3] |
Further research is required to establish specific IC50 and EC50 values for these activities.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following are representative protocols for the types of assays that would be employed to characterize its mechanism of action.
PTP1B Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory effect of the compound on PTP1B activity.
Methodology:
-
Reagent Preparation: Recombinant human PTP1B is diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). The substrate, p-nitrophenyl phosphate (B84403) (pNPP), is prepared in the same buffer. This compound is dissolved in DMSO and serially diluted.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound dilutions are added to the wells, followed by the PTP1B enzyme. The plate is pre-incubated.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the pNPP substrate. After incubation, the reaction is stopped by adding a strong base (e.g., NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol describes a common method to assess the anti-proliferative effects of the compound on a cancer cell line like A2780.
Methodology:
-
Cell Seeding: A2780 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Conclusion and Future Directions
This compound presents a promising scaffold for drug development, with a defined inhibitory action on PTP1B and anti-proliferative effects. The current understanding of its mechanism of action is still in its early stages, and further research is warranted to:
-
Determine the specific IC50 values for PTP1B inhibition and anti-proliferative activity.
-
Elucidate the detailed signaling pathways involved in its anti-cancer effects.
-
Conduct in vivo studies to assess its efficacy and pharmacokinetic profile in relevant disease models.
-
Explore its potential synergistic effects with other therapeutic agents.
This technical guide provides a foundational understanding of the core mechanism of action of this compound, intended to facilitate further research and development in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Ursane-Type Triterpenoids
Abstract: Ursane-type triterpenoids are a class of pentacyclic phytochemicals widely distributed in the plant kingdom, found in numerous medicinal herbs, fruits, and vegetables.[1][2] Prominent members of this class, including ursolic acid, asiatic acid, and corosolic acid, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating significant anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[3][4] This technical guide provides a comprehensive overview of the biological activities of key ursane-type triterpenoids, focusing on their molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for assessing their activity, and visualizations of the critical signaling pathways they modulate.
Anticancer Activity
Ursane-type triterpenoids, particularly ursolic acid, exhibit potent anticancer effects across a variety of cancer cell lines.[5] Their mechanism of action is multifactorial, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[5][6]
Induction of Apoptosis
A primary mechanism by which ursane-type triterpenoids exert their anticancer effects is through the induction of apoptosis. This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
Intrinsic (Mitochondrial) Pathway: Ursolic acid has been shown to induce apoptosis by modulating the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[7][9] Cytosolic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspase-3 and PARP cleavage, culminating in cell death.[7][9][10]
-
Extrinsic (Death Receptor) Pathway: Ursolic acid can also trigger the extrinsic pathway by inducing the expression of death receptors like Fas on the cell surface.[9] This leads to the activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[9]
-
Signaling Pathway Modulation: The anticancer activity of ursolic acid is also linked to its ability to suppress key survival signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are crucial for cancer cell proliferation and survival.[6][7][11] By downregulating the phosphorylation of proteins like ERK1/2, ursolic acid promotes apoptosis.[7] Furthermore, it can inhibit the activation of the NF-κB transcription factor, a key regulator of inflammation and cell survival, which in turn downregulates target genes like Bcl-2.[11][12][13]
Caption: Ursolic acid induces apoptosis via extrinsic, intrinsic, and execution pathways.
Quantitative Data: Anticancer Activity
The cytotoxic effects of ursane-type triterpenoids are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Ursolic Acid | NCI-H292 (Lung) | MTT | ~12 (for 48h) | [14] |
| Ursolic Acid | MG-63 (Osteosarcoma) | Muse | Dose-dependent apoptosis at 10-20 µg/mL | [8] |
| Ursolic Acid | MCF-7 (Breast) | MTT | 20 | [13] |
| Ursolic Acid Derivative | H1299 (Lung) | MTT | 2.5 - 6.4 | [5][15] |
| Asiatic Acid | Osteosarcoma | MTS | 10 | [16] |
Anti-inflammatory Activity
Asiatic acid is a prominent ursane-type triterpenoid (B12794562) known for its potent anti-inflammatory properties.[17][18] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways, particularly the NF-κB pathway.
Inhibition of Inflammatory Mediators
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[19][20] Asiatic acid effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[19][20] This leads to a dose-dependent reduction in the production of these inflammatory molecules.[19][21][22]
Modulation of NF-κB and MAPK Signaling Pathways
The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[19][20][23] Nuclear NF-κB then initiates the transcription of pro-inflammatory genes.
Asiatic acid exerts its anti-inflammatory effect by inhibiting this cascade. It suppresses the phosphorylation of IKK, which prevents IκBα degradation and keeps NF-κB inactive in the cytoplasm.[19][20] Additionally, asiatic acid can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK1/2, and JNK, which are also involved in the upstream regulation of NF-κB and the expression of inflammatory cytokines.[17][19] Some studies also suggest that asiatic acid's anti-inflammatory effects are mediated through the activation of the Sirt1/NF-κB signaling pathway.[21][22]
Caption: Asiatic acid inhibits inflammation by blocking MAPK, IKK, and NF-κB signaling.
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Parameter Measured | IC50 / Effect | Reference |
| Asiatic Acid | LPS-stimulated RAW 264.7 cells | NO Production | Potent Inhibition | [19] |
| Asiatic Acid | LPS-stimulated BV2 microglia | NO Production | Significant attenuation (0.1-100 µM) | [21][22] |
| Unnamed Ursane Triterpene | LPS-stimulated RAW 264.7 cells | NO Production | IC50 = 7.6 µM | [24] |
Antidiabetic Activity
Corosolic acid, another important ursane-type triterpenoid, has demonstrated significant antidiabetic properties.[25][26] It helps regulate blood glucose levels through multiple mechanisms, including enhancing cellular glucose uptake and improving insulin (B600854) sensitivity.[25][27][28]
Mechanisms of Action
-
Enhanced Glucose Uptake: Corosolic acid has been shown to promote the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into cells.[26]
-
Improved Insulin Signaling: It can improve insulin sensitivity by amplifying the insulin signal transduction pathway. Corosolic acid may inhibit protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin receptor.[27] By inhibiting these enzymes, it enhances the phosphorylation of the insulin receptor and downstream signaling molecules like Akt, thereby reducing insulin resistance.[27]
-
Inhibition of α-Glucosidase: Corosolic acid can inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into simple sugars.[25][27] This action slows the absorption of glucose after a meal, helping to manage postprandial hyperglycemia.
-
AMPK Activation: It may also exert its effects through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that plays a role in glucose and lipid metabolism.[25]
Caption: Corosolic acid lowers blood glucose via multiple mechanisms.
Quantitative Data: Antidiabetic Activity
| Compound | Model | Dosage | Effect | Reference |
| Corosolic Acid | KK-Ay Diabetic Mice | 2 mg/kg | Reduced blood glucose levels after 4 hours | [26][28] |
| Corosolic Acid | KK-Ay Diabetic Mice | 2 mg/kg | Reduced blood glucose and plasma insulin after 2 weeks | [26][28] |
| Glucosol™ (1% Corosolic Acid) | Type II Diabetics | 32-48 mg/day | Significant reduction in blood glucose after 2 weeks | [29] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of ursane-type triterpenoids.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[30][32]
References
- 1. (PDF) Structure-activity Relationships of oleanane-and Ursanetype Triterpenoids (2006) | Hua Sun | 110 Citations [scispace.com]
- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Asiatic Acid Exhibits Anti-inflammatory and Antioxidant Activities against Lipopolysaccharide and d-Galactosamine-Induced Fulminant Hepatic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antinociceptive Activities and the Mechanisms of Anti-Inflammation of Asiatic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Antidiabetic Effects of Corosolic Acid in KK-Ay Diabetic Mice [jstage.jst.go.jp]
- 29. Antidiabetic activity of a standardized extract (Glucosol) from Lagerstroemia speciosa leaves in Type II diabetics. A dose-dependence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. merckmillipore.com [merckmillipore.com]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. MTT assay protocol | Abcam [abcam.com]
The Role of 3-Acetoxy-11-ursen-28,13-olide as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PTP1B and Its Significance
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling. It is encoded by the PTPN1 gene and is primarily localized to the cytoplasmic face of the endoplasmic reticulum. PTP1B functions as a key negative regulator of the insulin (B600854) signaling pathway by dephosphorylating the activated insulin receptor and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Additionally, PTP1B is involved in the negative regulation of the leptin signaling pathway, which is essential for appetite and energy homeostasis.
Given its inhibitory role in these critical metabolic pathways, the overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, the inhibition of PTP1B has become a highly pursued therapeutic strategy for the development of novel treatments for these conditions.
3-Acetoxy-11-ursen-28,13-olide: A Potential PTP1B Inhibitor
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family. Compounds of this class, such as the closely related ursolic acid, have demonstrated inhibitory activity against PTP1B.[1] Available information suggests that this compound exhibits significant, mixed-type inhibitory activity against PTP1B.[2] A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.
Quantitative Data on PTP1B Inhibition
A comprehensive search of scientific literature did not yield specific quantitative data (IC50, Ki) for the inhibition of PTP1B by this compound. However, to provide a comparative context for researchers, the following table summarizes the inhibitory data for the parent compound, ursolic acid, and one of its derivatives, which are also ursane-type triterpenoids.
| Compound/Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| This compound | Data not available | Data not available | Mixed-type | [2] |
| Ursolic Acid | 3.8 ± 0.5 | 2.0 | Competitive | [3] |
| Ursolic Acid Derivative (UA0713) | Not Reported | 0.283 | Competitive | [1] |
Table 1: PTP1B Inhibition Data for Ursane-type Triterpenoids. Note that specific quantitative data for this compound is not currently available in the public domain literature. The data for ursolic acid and its derivative are provided for illustrative and comparative purposes.
Signaling Pathways and Experimental Workflows
PTP1B in the Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling cascade. The following diagram illustrates the key components of this pathway and the inhibitory action of PTP1B.
Caption: PTP1B's role in the insulin signaling pathway.
Experimental Workflow for In Vitro PTP1B Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against PTP1B in an in vitro setting.
Caption: Workflow for an in vitro PTP1B inhibition assay.
Detailed Experimental Protocols
In Vitro PTP1B Enzymatic Assay Protocol
This protocol is adapted from standard procedures for measuring PTP1B activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[4]
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
This compound (or other test inhibitor)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and allow it to reach room temperature.
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.
-
Prepare a solution of PTP1B enzyme in the assay buffer. The final concentration will need to be optimized for linear reaction kinetics.
-
Prepare a solution of pNPP in the assay buffer.
-
-
Assay Performance:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control, e.g., DMSO)
-
PTP1B enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution (e.g., 1 M NaOH) to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based PTP1B Activity Assay Protocol
This protocol provides a general framework for assessing the effect of an inhibitor on PTP1B activity within a cellular context.[5]
Materials:
-
Cell line overexpressing PTP1B (e.g., HEK293T, CHO)
-
Cell culture medium and supplements
-
This compound (or other test inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PTP1B activity assay kit (e.g., using a malachite green-based phosphate detection method)
-
Protein quantification assay (e.g., BCA assay)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the inhibitor (and a vehicle control) for a specified period.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
PTP1B Activity Assay:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Normalize the lysates to the same protein concentration.
-
Perform a PTP1B activity assay on the normalized lysates according to the manufacturer's instructions (typically involves the dephosphorylation of a synthetic phosphopeptide substrate and colorimetric detection of the released phosphate).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay kit's protocol.
-
Calculate the PTP1B activity in each sample.
-
Determine the effect of the inhibitor on cellular PTP1B activity by comparing the activity in treated cells to that in control cells.
-
Conclusion
This compound represents a promising lead compound for the development of novel PTP1B inhibitors. Its classification as a mixed-type inhibitor suggests a potentially complex and effective mechanism of action. However, the lack of publicly available quantitative data highlights the need for further research to fully characterize its inhibitory potency and kinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate this and other potential PTP1B inhibitors, ultimately contributing to the development of new therapeutic strategies for metabolic diseases.
References
- 1. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:35959-08-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. PTP1B Inhibitory Secondary Metabolites from an Antarctic Fungal Strain Acremonium sp. SF-7394 | MDPI [mdpi.com]
- 4. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 5. PTP1B Cell Based ELISA Kit (A103112) [antibodies.com]
The Antiproliferative Potential of 3-Acetoxy-11-ursen-28,13-olide: A Technical Overview for Cancer Research Professionals
Introduction:
3-Acetoxy-11-ursen-28,13-olide is a derivative of ursane-type pentacyclic triterpenoids, a class of natural compounds that has garnered significant interest in oncology for its multifaceted anticancer properties. While direct and extensive research on this specific molecule is still emerging, this technical guide consolidates the available information and provides a comprehensive overview of its potential antiproliferative effects by drawing parallels with its parent compound, ursolic acid, and other closely related ursane (B1242777) triterpenoids. The addition of an acetoxy group can potentially enhance the bioavailability and efficacy of the parent molecule. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.
It has been noted that 3β-Acetoxy-urs-11-en-28,13-olide demonstrates weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line[1]. The broader family of ursane-type triterpenoids, including the well-studied ursolic acid, has been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer types[2][3]. These effects are mediated through the modulation of numerous signaling pathways critical to cancer cell survival and progression[2][4].
Quantitative Data on the Antiproliferative Activity of Related Ursane Triterpenoids
To provide a quantitative perspective, the following table summarizes the 50% inhibitory concentrations (IC50) of the parent compound, ursolic acid, and some of its derivatives against various human cancer cell lines. This data serves as a valuable reference point for hypothesizing the potential potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | A549 (Lung) | Not specified, but showed concentration-dependent inhibition | [5] |
| Ursolic Acid | H460 (Lung) | Not specified, but showed concentration-dependent inhibition | [5] |
| Ursolic Acid | HeLa (Cervical) | Not specified, but known to inhibit proliferation | [4] |
| Ursolic Acid | MCF-7 (Breast) | Not specified, but known to inhibit proliferation | [3] |
| D-homoestrone (structurally different but for comparison) | HeLa (Cervical) | 5.5 | [6] |
Postulated Mechanisms of Action
Based on the extensive research on ursolic acid and its analogues, the antiproliferative effects of this compound are likely mediated through a combination of mechanisms, including the induction of apoptosis and cell cycle arrest. These processes are governed by complex signaling pathways that are frequently dysregulated in cancer.
Signaling Pathways
Ursane-type triterpenoids are known to modulate several key signaling pathways involved in cancer pathogenesis[2][4]. The EGFR/JAK2/STAT3 pathway is a critical mediator of these effects. Ursolic acid has been shown to bind to the epidermal growth factor receptor (EGFR), leading to a reduction in its phosphorylation and subsequent inhibition of the downstream JAK2/STAT3 signaling cascade[5]. This, in turn, downregulates the expression of proteins involved in cell survival, proliferation, angiogenesis, and metastasis, such as MMPs and PD-L1[4][5].
Furthermore, ursolic acid and its derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways[3]. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: A Compound with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) with demonstrated biological activities. This document consolidates available data on its synonyms, chemical properties, and known biological effects, including detailed experimental protocols and an exploration of its role in relevant signaling pathways.
Chemical Identity and Synonyms
This compound is a naturally occurring ursane-type triterpenoid. For clarity and comprehensive literature searching, a compilation of its known synonyms and identifiers is provided below.
| Identifier Type | Identifier |
| Systematic Name | 3β-Acetoxy-urs-11-en-28,13-olide |
| Common Synonyms | 11,12-Dehydroursolic lactone acetate[1], 3beta-Acetoxyurs-11-en-28,13beta-olide |
| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate |
| CAS Number | 35959-08-1 |
| Molecular Formula | C₃₂H₄₈O₄ |
| Molecular Weight | 496.7 g/mol [2] |
This compound is a reduction product of 11-ketoursolic acid and has been isolated from various plant species, notably from the waxes of Eucalyptus species.[3][4]
Biological Activities and Quantitative Data
This compound has demonstrated inhibitory effects on key biological targets, suggesting its potential therapeutic value. The primary reported activities are the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and antiproliferative effects against human ovarian cancer cells.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of the insulin (B600854) signaling pathway.[5][6] Its inhibition is a key therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound has been identified as a mixed-type inhibitor of PTP1B.
| Compound | Target | Inhibition Type | IC₅₀ (µM) | Source Organism |
| 3β-Acetoxy-urs-11-en-28,13-olide | PTP1B | Mixed-type | 3.5 - 54.8 (range for several ursane-type triterpenes) | Sorbus pohuashanensis[7][8] |
Antiproliferative Activity
The compound has also shown potential as an anticancer agent, exhibiting weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line.
| Compound | Cell Line | Activity |
| This compound | A2780 (Human Ovarian Cancer) | Weak-moderate antiproliferative activity |
Further quantitative data, such as the specific IC₅₀ value for its antiproliferative activity, requires access to the full-text of studies where this was initially screened.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols used to assess the biological activities of this compound.
PTP1B Inhibition Assay
The inhibitory effect of this compound on PTP1B activity is typically determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
Principle: The phosphatase activity of PTP1B is measured by the rate of hydrolysis of pNPP to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm. The inhibition of this reaction by the test compound is then determined.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA, 1 mM DTT, and 100 mM NaCl)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the assay buffer.
-
In a 96-well plate, the reaction mixture is prepared containing the assay buffer, PTP1B enzyme, and the test compound at different concentrations.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
The reaction is initiated by adding the substrate, pNPP, to each well.
-
The plate is incubated for a further period (e.g., 30 minutes) at the same temperature.
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M NaOH).
-
The absorbance is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity against cancer cell lines like A2780 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A2780 human ovarian cancer cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
A2780 cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a CO₂ incubator.
-
The following day, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours) to allow for formazan crystal formation.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.
Signaling Pathway Involvement
The primary signaling pathway implicated for this compound is the insulin signaling pathway , through its inhibition of PTP1B.
PTP1B and the Insulin Signaling Pathway
PTP1B acts as a key negative regulator of the insulin signaling cascade.[6][9] Upon insulin binding to its receptor (IR), the receptor autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.[9][10] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
Experimental Workflow for Assessing PTP1B Inhibition
The process of identifying and characterizing PTP1B inhibitors from natural sources typically follows a structured workflow, from initial screening to kinetic analysis.
Conclusion and Future Directions
This compound is a promising natural product with well-defined inhibitory activity against PTP1B and antiproliferative effects. The available data warrants further investigation into its therapeutic potential. Future research should focus on:
-
Comprehensive Dose-Response Studies: Establishing precise IC₅₀ values for its antiproliferative activity against a broader panel of cancer cell lines.
-
In Vivo Efficacy: Evaluating the compound's efficacy and safety in animal models of diabetes, obesity, and cancer.
-
Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying its antiproliferative effects and exploring other potential signaling pathways it may modulate.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a solid basis for future exploration of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gentaur.com [gentaur.com]
- 5. PTPN1 - Wikipedia [en.wikipedia.org]
- 6. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein tyrosine phosphatase 1B inhibitory activities of ursane- and lupane-type triterpenes from Sorbus pohuashanensis [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3β-Acetoxyurs-11-en-28,13β-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3β-Acetoxyurs-11-en-28,13β-olide, a derivative of the ursane-type pentacyclic triterpenoid (B12794562) family, has garnered attention within the scientific community for its potential therapeutic applications. As a member of a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer effects, this compound presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive review of the available literature on 3β-Acetoxyurs-11-en-28,13β-olide, focusing on its chemical properties, synthesis, and biological activities. Detailed experimental protocols for relevant assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways potentially modulated by this class of compounds are illustrated to provide a deeper understanding of its mechanism of action.
Chemical and Physical Properties
3β-Acetoxyurs-11-en-28,13β-olide, also known as 11,12-dehydroursolic lactone acetate, is a structurally complex natural product derivative. Its core structure is a pentacyclic ursane (B1242777) skeleton, characterized by a five-ring system. The molecule possesses an acetoxy group at the 3β position, a double bond between carbons 11 and 12, and a β-lactone ring formed between the carboxylic acid at C-28 and the hydroxyl group at C-13.
Table 1: Physicochemical Properties of 3β-Acetoxyurs-11-en-28,13β-olide
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₄ | PubChem CID: 21606662[1] |
| Molecular Weight | 496.7 g/mol | PubChem CID: 21606662[1] |
| CAS Number | 35959-08-1 | PubChem CID: 21606662[1] |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO | TargetMol |
Spectroscopic Data:
Table 2: ¹H and ¹³C NMR Spectral Data for Ursolic Acid (CDCl₃)
| Position | δC | δH (J in Hz) |
| 1 | 38.9 | 1.31 m, 1.00 m |
| 2 | 27.2 | 1.63-1.54 m |
| 3 | 78.8 | 3.19 dd (4.5, 10.0) |
| 4 | 38.8 | - |
| 5 | 55.1 | 0.75 d (10.5) |
| ... | ... | ... |
| Note: This is a partial dataset for the precursor compound, ursolic acid, and is intended for comparative purposes.[2][3][4] |
Crystallographic Data:
A crystal structure of 3β-Acetoxyurs-11-en-28,13β-olide is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 935680. This data provides precise information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and torsion angles, confirming its stereochemistry. Researchers with access to the CCDC database can retrieve the full crystallographic information file (CIF) for detailed analysis.
Synthesis and Experimental Protocols
dot
Caption: Plausible synthetic workflow for 3β-Acetoxyurs-11-en-28,13β-olide.
General Experimental Approach:
-
Acetylation of Ursolic Acid: Ursolic acid would first be acetylated at the C-3 hydroxyl group using a standard acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine.
-
Oxidation at C-11: The resulting 3-acetoxyursolic acid would then be oxidized at the C-11 position to introduce a ketone. This could be achieved using various oxidizing agents, for instance, chromium trioxide.
-
Reduction and Intramolecular Lactonization: The crucial step involves the reduction of the C-11 keto group and subsequent intramolecular lactonization. This transformation could potentially be achieved using a reducing agent that also facilitates the formation of the lactone ring between the C-28 carboxylic acid and the C-13 position, possibly through a rearrangement or a radical-mediated cyclization. The exact conditions for this step would be critical to control the stereochemistry and achieve the desired product.
Biological Activity and Assays
3β-Acetoxyurs-11-en-28,13β-olide has been reported to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and shows weak to moderate anti-proliferative effects on the A2780 human ovarian cancer cell line.[5]
3.1 Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. 3β-Acetoxyurs-11-en-28,13β-olide has been identified as a mixed-type inhibitor of PTP1B.[5]
Table 3: Biological Activity of 3β-Acetoxyurs-11-en-28,13β-olide
| Target/Cell Line | Activity | IC₅₀ Value | Source |
| PTP1B | Mixed-type inhibitor | Not specified | TargetMol[5] |
| A2780 (Human Ovarian Cancer) | Weak to moderate anti-proliferative | Not specified | TargetMol[5] |
Experimental Protocol: PTP1B Inhibition Assay
This protocol is a generalized procedure based on commonly used methods.
dot
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ursane-type pentacyclic triterpenoid (B12794562) scaffold has long been a subject of intense scientific scrutiny, owing to the diverse and potent biological activities exhibited by its members. Among these, 3-Acetoxy-11-ursen-28,13-olide and its derivatives represent a promising class of compounds with potential applications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their potential as therapeutic agents.
Core Structure and Physicochemical Properties
The foundational molecule, this compound, is a naturally occurring triterpenoid lactone. Its chemical structure is characterized by a five-ring ursane (B1242777) skeleton, an acetoxy group at the C-3 position, a double bond between C-11 and C-12, and a lactone ring formed between C-28 and C-13.
Table 1: Physicochemical Properties of this compound and its Hydroxy Analogue
| Property | This compound | 3-Hydroxy-11-ursen-28,13-olide |
| Molecular Formula | C32H48O4[1] | C30H46O3[2] |
| Molecular Weight | 496.7 g/mol [1] | 454.7 g/mol [2] |
| CAS Number | 35959-08-1[3] | 35959-05-8[2] |
| Appearance | Crystalline solid[3] | Not specified |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] | Not specified |
Synthesis of Derivatives
While specific synthetic routes for a wide range of this compound derivatives are not extensively detailed in the public domain, the general strategies for modifying the ursane scaffold are well-established. These modifications often target the C-3 hydroxyl group, the C-11 position, and the C-28 carboxylic acid precursor to the lactone.
A general workflow for the synthesis and evaluation of these derivatives is outlined below:
Caption: General workflow for synthesizing and evaluating ursane derivatives.
Biological Activities and Quantitative Data
Derivatives of the ursane scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and anti-inflammatory applications.
Antiproliferative and Cytotoxic Activity
Ursane-type triterpenoids, including lactone derivatives, have shown cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity of Selected Ursane Triterpenoids
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Salvurmin A | A549 (Lung Carcinoma) | Cytotoxic | 35.6 ± 1.5 | [4] |
| Salvurmin B | A549 (Lung Carcinoma) | Cytotoxic | 19.2 ± 0.8 | [4] |
| Salvurmin A | MCF-7 (Breast Cancer) | Cytotoxic | 54.2 ± 5.3 | [5] |
| Salvurmin B | MCF-7 (Breast Cancer) | Cytotoxic | 40.2 ± 3.1 | [5] |
| 2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diol | Du145 (Prostate Cancer) | Cytotoxic | 35.8 µg/mL | [6] |
| 2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diol | PC3 (Prostate Cancer) | Cytotoxic | 41.6 µg/mL | [6] |
| 3β-Acetoxy-urs-11-en-28,13-olide | A2780 (Ovarian Cancer) | Weak to moderate antiproliferative | Not specified | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of ursane derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. A significant mechanism of action is the inhibition of nitric oxide (NO) production.
Table 3: Anti-inflammatory Activity of Selected Ursane Triterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | NF-κB Production Inhibition | RAW 264.7, NIH/3T3, B16-F10 | 8.15 - 8.19 | [8] |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | NO Production Inhibition | RAW 264.7, NIH/3T3, B16-F10 | 8.94 - 9.14 | [8] |
| Uncaric acid | NO Production Inhibition | RAW 264.7 | 7.6 | [9] |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
3β-Acetoxy-urs-11-en-28,13-olide has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation.[7] This suggests a potential therapeutic application for this class of compounds in metabolic disorders.
Signaling Pathways
The biological effects of ursane-type triterpenoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are central to their anti-inflammatory and anticancer activities.
Caption: Ursane lactones inhibit inflammatory pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized methodologies for key experiments.
General Procedure for Synthesis of Ursolic Acid Derivatives
-
Protection of Functional Groups: Ursolic acid is treated with appropriate protecting group reagents to prevent unwanted side reactions at the hydroxyl and carboxylic acid moieties.
-
Modification of the Ursane Skeleton: The protected ursolic acid is subjected to a series of chemical reactions, such as oxidation, reduction, or acylation, to introduce desired functional groups.
-
Deprotection: The protecting groups are removed to yield the final derivative.
-
Purification: The synthesized compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. Doxorubicin is often used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Nitric Oxide (NO) Production Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a specified time before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Griess Reagent Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The amount of nitrite is calculated from a standard curve, and the percentage of NO inhibition is determined.
Conclusion and Future Directions
This compound derivatives and related ursane-type lactones represent a promising class of natural product-inspired compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The available data highlight the importance of the substitution pattern on the ursane skeleton for biological activity.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the this compound core structure to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and further unraveling the intricacies of their interactions with key signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds.
References
- 1. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-11-ursen-28,13-olide | C30H46O3 | CID 9911823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemfaces.com [chemfaces.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. scispace.com [scispace.com]
- 6. New Polyesterified Ursane Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity [mdpi.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Acetoxy-11-ursen-28,13-olide from 11-Ketoursolic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical synthesis of 3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), ursolic acid. The synthesis commences with 11-ketoursolic acid and proceeds through a logical three-step sequence involving acetylation of the C-3 hydroxyl group, selective reduction of the C-11 keto group, and subsequent intramolecular lactonization. This protocol offers detailed experimental procedures, reagent specifications, and purification methods. All quantitative data is summarized for clarity, and visual diagrams of the reaction pathway and experimental workflow are provided to facilitate understanding and execution.
Introduction
Ursolic acid and its derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The targeted modification of the ursane (B1242777) scaffold allows for the enhancement of these biological effects and the exploration of structure-activity relationships. The synthesis of this compound from 11-ketoursolic acid represents a key transformation to generate a valuable derivative for further investigation. This process involves the strategic protection of the C-3 hydroxyl group as an acetate (B1210297) ester, followed by the crucial reduction of the C-11 ketone and the formation of a γ-lactone ring between the C-13 hydroxyl and the C-28 carboxylic acid.
Reaction Pathway
The synthesis of this compound from 11-ketoursolic acid can be conceptually divided into three main stages:
-
Acetylation: Protection of the C-3 hydroxyl group of 11-ketoursolic acid as an acetate ester to prevent its participation in subsequent reactions.
-
Reduction: Selective reduction of the C-11 keto group to a hydroxyl group. This step is critical as the newly formed hydroxyl group is essential for the subsequent lactonization.
-
Lactonization: Intramolecular esterification between the C-13 hydroxyl group and the C-28 carboxylic acid to form the characteristic γ-lactone ring of the target molecule.
Experimental Protocols
Materials and Methods
-
Starting Material: 11-Ketoursolic Acid (Purity ≥ 95%)
-
Reagents: Acetic anhydride, Pyridine (B92270), Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Dichloromethane (B109758) (CH₂Cl₂), Ethyl acetate (EtOAc), Hexane, Hydrochloric acid (HCl), Sodium sulfate (B86663) (Na₂SO₄), Silica (B1680970) gel (for column chromatography).
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, glass column for chromatography.
Step 1: Acetylation of 11-Ketoursolic Acid
Protocol:
-
In a clean, dry round-bottom flask, dissolve 11-ketoursolic acid (1.0 g, 1 equivalent) in pyridine (20 mL).
-
To this solution, add acetic anhydride (5 mL) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 7:3).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidify the aqueous solution with 2N HCl to pH 2-3.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 3-Acetoxy-11-oxo-urs-12-en-28-oic acid.
Step 2: Reduction of 3-Acetoxy-11-oxo-urs-12-en-28-oic Acid
Protocol:
-
Dissolve the acetylated intermediate (1.0 g, 1 equivalent) in a mixture of methanol and dichloromethane (1:1, 40 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.2 g, 3 equivalents) portion-wise over 30 minutes with vigorous stirring.
-
Allow the reaction to proceed at 0 °C for 2-3 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding 1N HCl dropwise until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting crude 3-Acetoxy-11-hydroxy-urs-12-en-28-oic acid is typically used in the next step without further purification.
Step 3: Intramolecular Lactonization
Protocol:
-
Dissolve the crude product from the previous step (1.0 g) in a suitable solvent such as toluene (B28343) or dioxane (50 mL).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a dehydrating agent.
-
Reflux the mixture for 8-12 hours, monitoring the formation of the lactone by TLC.
-
After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel (e.g., Hexane:EtOAc gradient).
Experimental Workflow
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 3-Acetoxy-11-oxo-urs-12-en-28-oic Acid | 11-Ketoursolic Acid | Acetic Anhydride, Pyridine | Dichloromethane | 85-95 | >95 | TLC, NMR |
| 2 | 3-Acetoxy-11-hydroxy-urs-12-en-28-oic Acid | 3-Acetoxy-11-oxo-urs-12-en-28-oic Acid | Sodium Borohydride | Methanol/DCM | (Crude) | - | TLC |
| 3 | This compound | 3-Acetoxy-11-hydroxy-urs-12-en-28-oic Acid | p-Toluenesulfonic acid | Toluene | 70-80 (from step 2) | >98 | TLC, NMR, MS, IR |
Table 1: Summary of Quantitative Data for the Synthesis of this compound
Characterization Data for this compound
-
Appearance: White crystalline solid.
-
Molecular Formula: C₃₂H₄₈O₄
-
Molecular Weight: 496.72 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.5 (d, 1H, H-12), ~4.5 (t, 1H, H-3), ~2.0 (s, 3H, OAc), and other characteristic peaks for the ursane skeleton.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~171.0 (C=O, acetate), ~178.0 (C=O, lactone), ~138.0 (C-13), ~125.0 (C-12), and other signals corresponding to the triterpenoid framework.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₃₂H₄₉O₄⁺: 497.36; found: 497.3.
-
Infrared (IR, KBr): ν (cm⁻¹) ~1765 (γ-lactone C=O), ~1730 (ester C=O), ~1240 (C-O).
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of this compound from 11-ketoursolic acid. The three-step procedure, involving acetylation, reduction, and lactonization, can be carried out in a standard organic synthesis laboratory. The provided data and diagrams are intended to guide researchers in the successful preparation of this valuable ursolic acid derivative for further biological and pharmacological evaluation. Careful monitoring of each step by TLC and proper purification techniques are crucial for obtaining a high yield and purity of the final product.
Application Notes and Protocols for 3-Acetoxy-11-ursen-28,13-olide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide, also known as 11,12-Dehydroursolic lactone acetate, is a natural triterpenoid (B12794562) compound.[1] It is a reduction product of 11-ketoursolic acid and has been identified in plants such as Eucalyptus globulus. Structurally, it is a derivative of ursolic acid, a well-studied pentacyclic triterpenoid with known anti-cancer properties. Research indicates that this compound exhibits weak to moderate anti-proliferative activity against the A2780 human ovarian cancer cell line.[2][3] Mechanistically, it has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in several signal transduction pathways.[2][3]
These application notes provide a generalized protocol for the use of this compound in cell culture, focusing on cytotoxicity and apoptosis assays. It is important to note that detailed, peer-reviewed protocols for this specific compound are limited, and the following recommendations are based on its known biological activities and standard cell culture techniques for similar compounds.
Data Presentation
Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The table below summarizes the known biological activities of this compound.
| Cell Line | Assay | Observed Effect | Reference |
| A2780 (Human Ovarian Cancer) | Anti-proliferative Assay | Weak to moderate activity | [2][3] |
| Enzyme Assay | PTP1B Inhibition | Mixed-type inhibitor | [2][3] |
Experimental Protocols
Preparation of Stock Solutions
This compound is reported to be soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate. For cell culture applications, DMSO is the recommended solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Cell Culture and Seeding
The A2780 human ovarian cancer cell line is a suitable model for studying the effects of this compound. Standard cell culture conditions for A2780 cells should be followed.
-
Materials:
-
A2780 human ovarian cancer cell line
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well and 6-well cell culture plates
-
-
Procedure:
-
Culture A2780 cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells at the desired density in appropriate cell culture plates. The optimal seeding density should be determined empirically but a general guideline is:
-
96-well plate (Cytotoxicity Assay): 5,000 - 10,000 cells per well.
-
6-well plate (Apoptosis Assay): 2 x 10^5 - 5 x 10^5 cells per well.
-
-
Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment.
-
Cytotoxicity/Cell Proliferation Assay (MTT Assay)
This protocol is for a 96-well format and can be adapted for other colorimetric or fluorometric assays (e.g., XTT, MTS, PrestoBlue).
-
Materials:
-
Seeded 96-well plate with A2780 cells
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range of final concentrations is 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol utilizes flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Seeded 6-well plate with A2780 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 to 48 hours. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Proposed Signaling Pathway
Given that this compound is a PTP1B inhibitor, it is hypothesized to interfere with signaling pathways regulated by this phosphatase. PTP1B is known to dephosphorylate and inactivate several receptor tyrosine kinases, such as the insulin (B600854) receptor and the epidermal growth factor receptor (EGFR), as well as downstream signaling molecules like Janus kinase 2 (JAK2). Inhibition of PTP1B would lead to sustained phosphorylation and activation of these pathways, which, depending on the cellular context, could paradoxically lead to anti-proliferative effects through mechanisms like cellular stress or apoptosis.
Caption: Proposed signaling pathway for this compound via PTP1B inhibition.
References
Dissolution of 3-Acetoxy-11-ursen-28,13-olide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) of interest for its potential therapeutic properties. The information is intended to guide researchers in preparing this compound for various experimental settings, ensuring accurate and reproducible results.
Compound Information
-
IUPAC Name: [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate
-
Molecular Formula: C₃₂H₄₈O₄
-
Molecular Weight: 496.7 g/mol [1]
-
Synonyms: 11,12-Dehydroursolic lactone acetate, 3β-Acetoxyurs-11-en-28,13β-olide
Solubility Data
This compound is a lipophilic compound with poor aqueous solubility. Organic solvents are necessary for its dissolution. The following table summarizes the known solubility information.
| Solvent | Concentration | mg/mL (Calculated) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM[2] | ~4.97 mg/mL | Common solvent for in vitro stock solutions. |
| Chloroform | Soluble[3][4] | - | Data on maximum solubility not available. |
| Dichloromethane | Soluble[3][4] | - | Data on maximum solubility not available. |
| Ethyl Acetate | Soluble[3][4] | - | Data on maximum solubility not available. |
| Acetone | Soluble[3][4] | - | Data on maximum solubility not available. |
Note: The mg/mL value for DMSO was calculated using the molecular weight of 496.7 g/mol . For other solvents, "Soluble" indicates that the compound dissolves, but the maximum concentration has not been quantitatively reported in the reviewed literature. It is recommended to perform solubility tests to determine the optimal concentration for your specific experimental needs.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in most in vitro cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.97 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, the following steps can be taken to aid dissolution:
-
Warming: Gently warm the solution in a 37°C water bath or incubator for 5-10 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.
-
-
Vortex the solution again after warming or sonication.
-
-
Sterilization (Optional): If required for your experiment, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for Determining Solubility in a New Solvent
This protocol provides a general guideline for testing the solubility of this compound in a solvent for which quantitative data is not available.
Procedure:
-
Initial High Concentration Test:
-
Weigh 10 mg of this compound into a glass tube.
-
Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.
-
Mix the solution vigorously using a vortex mixer for at least 2 minutes.
-
Visually inspect for complete dissolution.
-
-
Stepwise Dilution (if not soluble):
-
If the compound is not fully dissolved, add an additional 4.5 mL of the test solvent to bring the total volume to 5 mL (concentration of 2 mg/mL).
-
Repeat the mixing process (vortexing, warming, and/or sonication).
-
Continue this 10-fold dilution and mixing process until the compound is fully dissolved.
-
-
Documentation: Record the final concentration at which the compound completely dissolves.
Signaling Pathway and Experimental Workflow
This compound has been identified as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic target for type 2 diabetes and obesity.
Below are diagrams illustrating the potential signaling pathway affected by this compound and a typical experimental workflow for its use.
Caption: PTP1B Inhibition by this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols for 3-Acetoxy-11-ursen-28,13-olide Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) compound of the ursane (B1242777) type. Triterpenoids are a class of natural products that have garnered significant interest in drug discovery due to their diverse biological activities. Notably, research has indicated that certain ursane-type triterpenes are effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity.[2][3] this compound has been identified as a mixed-type inhibitor of PTP1B, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[1][4] These application notes provide a detailed protocol for an enzyme inhibition assay to characterize the inhibitory effects of this compound on PTP1B.
Signaling Pathway: PTP1B in Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in the downregulation of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B can dephosphorylate the activated insulin receptor and its substrates (like IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is therefore a key strategy to enhance insulin sensitivity.
Caption: PTP1B-mediated dephosphorylation of the insulin receptor.
Quantitative Data Summary
The inhibitory potential of this compound against PTP1B has been quantified, along with other related ursane-type triterpenes. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| This compound | PTP1B | 3.5 - 54.8 (range for ursane-type triterpenes) | Mixed-type | [1] |
| Ursolic Acid | PTP1B | 3.8 ± 0.5 | Competitive | [2] |
| Corosolic Acid | PTP1B | 7.2 ± 0.8 | Mixed-type | [2] |
Experimental Protocol: PTP1B Inhibition Assay
This protocol is designed for a 96-well plate format using a colorimetric substrate, p-nitrophenyl phosphate (B84403) (pNPP), which upon dephosphorylation by PTP1B, produces a yellow-colored product (p-nitrophenol) that can be quantified spectrophotometrically at 405 nm.[5][6]
Materials and Reagents
-
Human Recombinant PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP)
-
This compound (test compound)
-
Ursolic acid (positive control)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
5 M NaOH (stop solution)[5]
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
Assay Buffer: Prepare the assay buffer and adjust the pH to 7.0.
-
PTP1B Enzyme Stock: Reconstitute the lyophilized PTP1B enzyme in the assay buffer to a stock concentration of 0.1 µg/µL. Aliquot and store at -80°C.
-
Substrate Solution (pNPP): Prepare a 100 mM stock solution of pNPP in the assay buffer. This can be stored at -20°C. On the day of the experiment, dilute the stock to the desired final concentrations in the assay buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock: Prepare a 10 mM stock solution of ursolic acid in DMSO.
Experimental Workflow
Caption: Experimental workflow for the PTP1B inhibition assay.
Assay Procedure
-
Plate Setup:
-
Blank wells: 180 µL Assay Buffer, 20 µL DMSO.
-
Control wells (100% activity): 160 µL Assay Buffer, 20 µL PTP1B enzyme, 20 µL DMSO.
-
Test wells: 160 µL Assay Buffer, 20 µL PTP1B enzyme, 20 µL of various concentrations of this compound (prepared by serial dilution of the stock solution).
-
Positive control wells: 160 µL Assay Buffer, 20 µL PTP1B enzyme, 20 µL of various concentrations of ursolic acid.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPP substrate solution to all wells (except the blank) to achieve a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 40 µL of 5 M NaOH to each well.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis.
Conclusion
This document provides a comprehensive protocol for conducting an enzyme inhibition assay to evaluate the inhibitory activity of this compound against PTP1B. The provided information on the signaling pathway, quantitative data, and a detailed experimental workflow is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their investigation of this and similar compounds as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of protein tyrosine phosphatase 1B by ursane-type triterpenes isolated from Symplocos paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
Application Notes and Protocols for the Characterization of 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities. Accurate and comprehensive analytical characterization is crucial for the identification, quantification, and quality control of such compounds in various matrices, including plant extracts and pharmaceutical formulations.
This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques. The methodologies outlined below are designed to ensure reliable and reproducible results for researchers and professionals in the field of natural product chemistry and drug development. While specific spectral data for this compound is not extensively available in the public domain, the following protocols are based on established methods for the analysis of ursane-type triterpenoids and provide a strong framework for its characterization. Quantitative data presented is representative of this class of compounds and should be confirmed with an authenticated standard of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₄ | PubChem |
| Molecular Weight | 496.7 g/mol | PubChem |
| Appearance | Crystalline solid | Generic |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | Generic Certificate of Analysis |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, quantification, and purification of this compound. A reversed-phase HPLC method is generally suitable for the analysis of moderately polar triterpenoids.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1 mg of the sample (e.g., dried plant extract or purified compound).
-
Dissolve the sample in 1 mL of methanol (B129727) or a suitable solvent.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or evaporative light scattering detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B).
-
Gradient Program:
-
0-20 min: 80-100% B
-
20-25 min: 100% B
-
25-30 min: 100-80% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 210 nm or ELSD (Drift tube: 60 °C, Nebulizer gas: 3.5 bar).
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R_) | 15-20 min (representative) |
| Purity (by area %) | >98% (for a pure standard) |
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the chemical structure of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
2D NMR: COSY, HSQC, HMBC
-
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Presentation (Representative Data for Ursane-type Triterpenoids):
¹H NMR (400 MHz, CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~4.50 | dd |
| H-11 | ~5.50 | d |
| H-12 | ~5.30 | d |
| Acetyl-CH₃ | ~2.05 | s |
| Methyl Protons | 0.80 - 1.20 | s, d |
¹³C NMR (100 MHz, CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~81.0 |
| C-11 | ~128.0 |
| C-12 | ~125.0 |
| C-13 | ~85.0 |
| C-28 (Lactone C=O) | ~178.0 |
| Acetyl C=O | ~171.0 |
| Acetyl CH₃ | ~21.3 |
Experimental Workflow:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information through fragmentation analysis.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in methanol or acetonitrile.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 120 V (for MS spectra).
-
Collision Energy (for MS/MS): 20-40 eV.
-
Data Presentation:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 497.3625 | To be determined |
| [M+Na]⁺ | 519.3445 | To be determined |
Expected Fragmentation Pattern (MS/MS of [M+H]⁺):
-
Loss of acetic acid (60 Da): m/z 437.3363
-
Retro-Diels-Alder (RDA) fragmentation of the C-ring.
Experimental Workflow:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform) and deposit a thin film on a salt plate (e.g., NaCl).
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretching (alkane) |
| ~1770 | C=O stretching (γ-lactone) |
| ~1735 | C=O stretching (ester) |
| ~1650 | C=C stretching (alkene) |
| ~1240 | C-O stretching (ester) |
Experimental Workflow:
Conclusion
The combination of chromatographic and spectroscopic techniques described in these application notes provides a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will enable researchers and drug development professionals to obtain reliable and reproducible data for the identification, purity assessment, and structural elucidation of this and related triterpenoid compounds. It is recommended to use a certified reference standard of this compound for the definitive confirmation of its analytical properties.
Application Notes and Protocols for the NMR Spectral Analysis of 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the ¹H-NMR and ¹³C-NMR spectral data of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This compound is of interest to researchers in natural product chemistry and drug discovery. The presented data, compiled from available scientific literature, serves as a reference for the identification and characterization of this molecule. A standardized experimental protocol for acquiring NMR spectra of similar compounds is also provided, along with a workflow diagram for data acquisition and analysis.
Chemical Structure
Systematic Name: [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate[1] Molecular Formula: C₃₂H₄₈O₄[1] Molecular Weight: 496.7 g/mol [1]
Structure:
(Note: A full 2D chemical structure diagram would be beneficial here for clarity but cannot be generated in this format.)
Spectral Data
¹H-NMR Spectral Data (Reference Data for Ursane-Type Triterpenoids)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~4.50 | dd | Variable |
| H-11 | ~5.50 | d | Variable |
| H-12 | ~5.90 | d | Variable |
| H-18 | ~2.50 | d | Variable |
| Acetate CH₃ | ~2.05 | s | - |
| Methyl Protons (various) | 0.80 - 1.50 | s, d | Variable |
¹³C-NMR Spectral Data (Reference Data for Ursane-Type Triterpenoids)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-3 | ~80.0 |
| C-11 | ~128.0 |
| C-12 | ~138.0 |
| C-13 | ~85.0 |
| C-28 (Lactone C=O) | ~178.0 |
| Acetate C=O | ~171.0 |
| Acetate CH₃ | ~21.0 |
| C-4, C-5, C-8, C-9, C-10, C-14, C-17 | 35.0 - 60.0 |
| Methyl Carbons (various) | 15.0 - 30.0 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C-NMR spectra for triterpenoid compounds like this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectra.[2]
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for triterpenoids. Other potential solvents include DMSO-d₆, Methanol-d₄, or Acetone-d₆.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
3.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex proton signals of triterpenoids.
-
¹H-NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C-NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
-
3.3. 2D-NMR Experiments for Structural Elucidation
For complete and unambiguous assignment of the ¹H and ¹³C signals, a suite of 2D-NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
Data Analysis and Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a natural product like this compound.
Caption: Workflow for NMR Analysis of Natural Products.
Conclusion
The provided reference data and protocols offer a foundational guide for the NMR-based analysis of this compound and related ursane-type triterpenoids. While a definitive, fully assigned public dataset for this specific compound is currently elusive, the methodologies and comparative data presented herein will aid researchers in their structural elucidation and characterization efforts. It is imperative to perform comprehensive 1D and 2D NMR experiments on a purified sample to obtain unambiguous assignments for this complex molecule.
References
Application Notes and Protocols: In Vitro Cytotoxicity of 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. This document provides detailed application notes and protocols for the in vitro testing of the cytotoxic effects of this compound.
Initial studies have indicated that this compound exhibits weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line.[1] While specific quantitative data for this particular compound is limited in publicly available literature, this document will provide protocols for key cytotoxicity assays and present data from closely related ursane-type triterpenoids to serve as a practical guide for researchers. The methodologies outlined herein are standard for assessing the cytotoxic potential of natural product-derived compounds.
Data Presentation
Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic activities of other relevant ursane-type triterpenoids against various cancer cell lines. This data is intended to provide a comparative context for researchers investigating the potential of this class of compounds.
Table 1: Cytotoxic Activity of Selected Ursane-Type Triterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Salvurmin A | A549 (Lung Carcinoma) | MTT | 35.6 ± 1.5 | [2] |
| Salvurmin B | A549 (Lung Carcinoma) | MTT | 19.2 ± 0.8 | [2] |
| 2α-acetoxy-urs-12-ene-3β, 11α, 20β-triol | MCF-7 (Breast Cancer) | MTT | 6.2 | [3] |
| 3β-acetoxy-urs-12-ene-1β, 11α, 20β -triol | MCF-7 (Breast Cancer) | MTT | 31.9 | [3] |
| urs-12-ene-1β,3β,11β,22α-tetraol | MCF-7 (Breast Cancer) | MTT | 88.35 ± 0.09 | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A2780, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants from the cytotoxicity experiment
-
96-well plates
-
Microplate reader
Protocol:
-
Following treatment of cells with this compound as described in the MTT assay protocol (steps 1-5).
-
Prepare controls: a positive control for maximum LDH release (by adding lysis buffer provided in the kit) and a negative control (untreated cells).
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release.
Apoptosis Assessment using Caspase-3/7 Activity Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
Treated cells in a 96-well plate (white-walled for luminescence)
-
Luminometer
Protocol:
-
Seed and treat the cells with this compound as described for the MTT assay.
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Apoptotic Signaling Pathway
Based on the known mechanisms of action for similar ursane-type triterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Inhibition of protein tyrosine phosphatase 1B by ursane-type triterpenes isolated from Symplocos paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic and cytotoxic polyhydroxylated oleanane and ursane type triterpenoids from Salvia grossheimii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating 3-Acetoxy-11-ursen-28,13-olide in Human Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-11-ursen-28,13-olide is a natural triterpenoid (B12794562) compound that has been identified for its potential bioactivity. Preliminary information suggests that it exhibits weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line.[1] As a member of the ursane (B1242777) triterpenoid family, it belongs to a class of compounds known for their cytotoxic and apoptosis-inducing effects in various cancer cell lines.[2]
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in the context of human ovarian cancer. The following sections detail the necessary protocols to evaluate its cytotoxicity, and to investigate the potential underlying molecular mechanisms, focusing on key signaling pathways implicated in ovarian cancer cell proliferation and survival. While specific quantitative data for this compound's activity is not extensively published, the provided protocols will enable researchers to generate such data in a systematic manner.
Data Presentation
The following table is an illustrative example of how to present cytotoxicity data obtained from a cell viability assay, such as the MTT assay described in the protocols. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Illustrative Cytotoxicity of this compound on Human Ovarian Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Illustrative] |
| A2780 | 48 | 75.5 |
| SKOV3 | 48 | 92.8 |
| OVCAR-3 | 48 | 85.2 |
Note: The IC50 values presented in this table are for illustrative purposes only and are intended to guide the researcher in data presentation. Actual values must be determined experimentally.
Experimental Protocols
Cell Culture and Maintenance
Human ovarian cancer cell lines such as A2780, SKOV3, or OVCAR-3 should be cultured under sterile conditions.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed them into new culture flasks at the appropriate density.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the old medium with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis by Western Blot
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis.
-
Cell Lysis: Treat cells with this compound at the determined IC50 concentration for 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the effects of this compound.
Putative Signaling Pathways in Ovarian Cancer Apoptosis
The following diagrams illustrate key signaling pathways that are often dysregulated in ovarian cancer and are known targets of other ursane-type triterpenoids. Investigation into whether this compound modulates these pathways is a logical next step.
PI3K/Akt Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.
MAPK/ERK Signaling Pathway
References
Application of Triterpenoids in Atherosclerosis Research: Application Notes and Protocols
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, leading to the formation of plaques. This process can restrict blood flow and lead to severe cardiovascular events. Triterpenoids, a large and diverse class of naturally occurring compounds found in many plants, have garnered significant interest for their potential therapeutic applications in cardiovascular diseases.[1][2] Their multifaceted mechanisms of action, including anti-inflammatory, antioxidant, lipid-lowering, and vasoprotective effects, make them promising candidates for atherosclerosis research and drug development.[1][3]
These notes provide an overview of the key applications of triterpenoids in studying and targeting the pathological processes of atherosclerosis, complete with experimental protocols and quantitative data from preclinical studies.
Key Mechanisms and Applications
Triterpenoids interfere with several key stages of atherogenesis, from the initial endothelial dysfunction to the formation of lipid-laden foam cells and the proliferation of smooth muscle cells.
Inhibition of Macrophage Foam Cell Formation
The transformation of macrophages into foam cells, characterized by the massive accumulation of cholesterol esters, is a critical early event in atherosclerosis.[4][5] Triterpenoids have been shown to effectively inhibit this process through multiple mechanisms.
-
Suppression of ACAT Activity: Certain triterpenoids inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for esterifying free cholesterol for storage in lipid droplets. Triterpenoids isolated from Zizyphus jujuba, such as oleanonic acid, pomolic acid, and pomonic acid, significantly inhibit foam cell formation induced by acetylated low-density lipoprotein (LDL).[4][6][7] Studies have shown that a carboxylic acid group at the C-28 position is important for this inhibitory effect on ACAT activity.[5]
-
Promotion of Cholesterol Efflux: A key protective mechanism against foam cell formation is the removal of excess cholesterol from macrophages, a process known as cholesterol efflux.[8][9] Some triterpenoids enhance this pathway by activating the Liver X Receptor α (LXRα).[10] LXRα is a nuclear receptor that upregulates the expression of key cholesterol transporters, ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[11] A novel dammarane (B1241002) triterpenoid (B12794562), CKN (a ginsenoside compound K derivative), was found to activate the LXRα pathway, promoting ABCA1 expression and cholesterol efflux, thereby reducing foam cell levels in vascular plaques.[10]
Anti-Inflammatory Effects
Inflammation is a driving force throughout all stages of atherosclerosis.[12] Triterpenoids exhibit potent anti-inflammatory properties relevant to the disease.
-
Inhibition of Pro-inflammatory Cytokines: Triterpenoids can suppress the expression of key inflammatory mediators. For example, extracts from apple peels, rich in triterpenoids, have been shown to reduce the activity of the human tumor necrosis factor-alpha (TNF-α) promoter.[13] TNF-α is a critical cytokine that promotes the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells into the vessel wall.
-
Downregulation of Chemokines: The recruitment of monocytes into the subendothelial space is a crucial step mediated by chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). Ursane triterpenoids, such as euscaphic acid and tormentic acid, have been shown to significantly reduce serum and aortic levels of MCP-1 in LDL receptor knockout mice, leading to a reduction in macrophage numbers within atherosclerotic lesions.[14]
Improvement of Endothelial Dysfunction
Endothelial dysfunction is one of the earliest events in atherogenesis, characterized by reduced nitric oxide bioavailability, increased oxidative stress, and a pro-inflammatory state.[12][15][16] Triterpenoids can help preserve endothelial function through their antioxidant and anti-inflammatory actions.[1][3] Extracts from Gentiana lutea, which contain triterpenoids, have been shown to exert anti-atherosclerotic effects by preventing endothelial inflammation.[17]
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
The migration and proliferation of vascular smooth muscle cells (VSMCs) from the media into the intima contribute significantly to the growth and stabilization of atherosclerotic plaques.[18][19][20] However, aberrant VSMC activity can also contribute to plaque instability.[21] Certain triterpenoids have been found to inhibit the excessive proliferation of VSMCs.[3] For instance, root extracts of Gentiana lutea have demonstrated the ability to inhibit VSMC proliferation, suggesting a role in modulating plaque composition.[17]
Quantitative Data from Preclinical Studies
The efficacy of triterpenoids in atherosclerosis models has been quantified in numerous studies. The following tables summarize key findings.
| Triterpenoid/Class | Model System | Key Finding | Effect Size | Reference |
| Triterpenoids (General) | ApoE-/- Mice (Meta-analysis) | Reduction in atherosclerotic lesion area | Standardized Mean Difference (SMD): -0.66 | [22] |
| CKN (Dammarane Triterpenoid) | ApoE-/- Mice on High-Fat Diet | Reduction in en face atherosclerotic lesions (thoracic aorta) | 60.9% reduction | [10] |
| CKN (Dammarane Triterpenoid) | ApoE-/- Mice on High-Fat Diet | Reduction in en face atherosclerotic lesions (brachiocephalic trunk) | 48.1% reduction | [10] |
| Ursane Triterpenoids | LDLr-/- Mice on High-Cholesterol Diet | Reduction of whole-body and vascular inflammation | Significant reduction in MCP-1 | [14] |
| Triterpenoid | In Vitro Model | Assay | Key Finding | IC50 / Concentration | Reference |
| Oleanonic Acid | Human Macrophages | Foam Cell Formation | Inhibition of foam cell formation | 10 µM | [4][5] |
| Pomolic Acid | Human Macrophages | Foam Cell Formation | Inhibition of foam cell formation | 10 µM | [4][5] |
| Pomonic Acid | Human Macrophages | Foam Cell Formation | Inhibition of foam cell formation | 10 µM | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-atherosclerotic effects of triterpenoids.
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
This assay is used to determine the ability of a triterpenoid to prevent the uptake of modified lipoproteins by macrophages and their subsequent transformation into foam cells.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Oxidized LDL (ox-LDL) or Acetylated LDL (ac-LDL)
-
Triterpenoid compound of interest
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (4% solution)
-
Isopropyl alcohol
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW264.7) in 24-well plates and allow them to adhere overnight. For THP-1 monocytes, seed and differentiate them into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Triterpenoid Treatment: Pre-incubate the adherent macrophages with various concentrations of the test triterpenoid for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Foam Cell Formation: Add ox-LDL or ac-LDL (e.g., 50-100 µg/mL) to the wells containing the triterpenoid and incubate for 24-48 hours.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% formalin for 10 minutes.
-
Wash again with PBS and then with 60% isopropyl alcohol.
-
Stain the intracellular lipid droplets by adding Oil Red O solution for 15-20 minutes.
-
Wash the cells repeatedly with water to remove excess stain.
-
-
Quantification:
-
Visually assess the stained lipid droplets under a microscope and capture images.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropyl alcohol.
-
Measure the absorbance of the eluted stain using a spectrophotometer at ~510 nm. A decrease in absorbance in triterpenoid-treated cells compared to the control indicates inhibition of foam cell formation.
-
Protocol 2: In Vitro Cholesterol Efflux Assay
This assay measures the capacity of triterpenoids to promote the transfer of cholesterol from macrophages to an acceptor, such as High-Density Lipoprotein (HDL).
Materials:
-
Macrophage cell line (e.g., THP-1 derived)
-
[³H]-cholesterol
-
Ac-LDL
-
Triterpenoid compound of interest
-
HDL or apolipoprotein A-I (apoA-I) as cholesterol acceptors
-
Bovine Serum Albumin (BSA)
-
Scintillation fluid and counter
Procedure:
-
Cholesterol Loading: Differentiate THP-1 monocytes into macrophages in 12-well plates. Label the cells by incubating them with [³H]-cholesterol (e.g., 1 µCi/mL) and ac-LDL (e.g., 50 µg/mL) in serum-free medium for 24 hours to induce foam cell formation.
-
Equilibration: Wash the cells with PBS and incubate in serum-free medium containing a non-toxic concentration of the triterpenoid and BSA (e.g., 0.2%) for 18-24 hours. This allows the [³H]-cholesterol to equilibrate within the cellular pools.
-
Efflux Induction: Replace the equilibration medium with fresh serum-free medium containing the triterpenoid and a cholesterol acceptor (e.g., 50 µg/mL HDL or 10 µg/mL apoA-I). Incubate for 4-6 hours.
-
Measurement:
-
Collect the cell culture medium (supernatant).
-
Wash the cells with PBS and lyse them with a suitable buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in both the medium and the cell lysate using a liquid scintillation counter.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: % Efflux = [Radioactivity in Medium / (Radioactivity in Medium + Radioactivity in Cell Lysate)] x 100 An increase in % efflux in triterpenoid-treated cells indicates promotion of cholesterol efflux.
Protocol 3: In Vivo Atherosclerosis Assessment in ApoE-/- Mice
This protocol describes a common in vivo model to assess the overall impact of a triterpenoid on the development of atherosclerosis.[22]
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice[23]
-
High-fat, Western-type diet (e.g., containing 21% fat and 0.15% cholesterol)
-
Triterpenoid compound of interest
-
Oil Red O solution
-
Tissue embedding medium (e.g., OCT)
Procedure:
-
Animal Model and Diet: Use male ApoE-/- mice (6-8 weeks old). Feed the mice a high-fat, Western-type diet for a period of 12-16 weeks to induce atherosclerotic plaque formation.
-
Triterpenoid Administration: Divide the mice into a control group and one or more treatment groups. Administer the triterpenoid to the treatment groups daily via oral gavage or by incorporating it into the diet. The control group receives the vehicle.
-
Sacrifice and Tissue Collection: At the end of the study period, euthanize the mice. Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta.
-
En Face Plaque Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta open longitudinally, from the aortic arch to the iliac bifurcation.
-
Pin the aorta flat onto a black wax dissection pan.
-
Stain the lipid-rich plaques by immersing the tissue in Oil Red O solution for 15-20 minutes.
-
Destain in 70% ethanol (B145695) and wash with water.
-
Capture high-resolution images of the stained aorta.
-
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the red-stained plaque area. Calculate the plaque burden as: % Plaque Area = (Total Plaque Area / Total Aortic Surface Area) x 100 A significant reduction in the % plaque area in the treated group compared to the control group indicates an anti-atherosclerotic effect.
Signaling Pathways and Workflows
The following diagrams illustrate the molecular pathways targeted by triterpenoids and a typical experimental workflow for their evaluation.
Caption: Triterpenoid mechanisms for inhibiting foam cell formation.
Caption: Triterpenoid anti-inflammatory signaling pathway.
Caption: Experimental workflow for screening triterpenoids.
References
- 1. Relationship: Cardiovascular Disease and Triterpenes - Vitabase [stag.vitabase.com]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Triterpenoids isolated from Zizyphus jujuba inhibit foam cell formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol efflux pathways, inflammation, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol efflux and atheroprotection: Advancing the concept of reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol efflux pathways and other potential mechanisms involved in the athero-protective effect of high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Dysfunction and the Pathobiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Ursane triterpenoids inhibit atherosclerosis and xanthoma in LDL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Atherosclerotic Plaque Crystals Induce Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gentian: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 18. Vascular smooth muscle cells in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How smooth muscle cells shape atherosclerosis: discovery of the regulator that keeps them in check | Amsterdam UMC [amsterdamumc.org]
- 21. physoc.org [physoc.org]
- 22. Efficacy of Terpenoid in Attenuating Aortic Atherosclerosis in Apolipoprotein-E Deficient Mice: A Meta-Analysis of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
Research Application Notes for 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research use of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications.
Introduction
This compound, also known as 11,12-Dehydroursolic lactone acetate, is a natural product that has garnered interest in the scientific community for its potential biological activities. It is a derivative of ursolic acid and has been isolated from several plant species, including those from the Eucalyptus genus. This compound is under investigation for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its antiproliferative effects, making it a molecule of interest for research in metabolic diseases and oncology.
Where to Buy this compound for Research
For research purposes, this compound can be procured from a variety of reputable chemical suppliers that specialize in natural products and bioactive compounds. When purchasing, it is crucial to obtain a certificate of analysis (CoA) to verify the compound's identity and purity.
Table 1: Reputable Suppliers of this compound
| Supplier | Product Name | Catalog Number | Purity |
| MedChemExpress | This compound | HY-N1803 | ≥98% |
| TargetMol | This compound | T6589 | ≥98% |
| BioCrick | This compound | BCN5313 | ≥98% (by NMR) |
| Gentaur | This compound | 804-HY-N1803 | Inquire |
| Biorbyt | This compound | orb1683629 | Inquire |
Note: Availability and catalog numbers are subject to change. Please verify with the supplier.
Biological Activities and Potential Applications
Research suggests that this compound exhibits at least two significant biological activities:
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: 3β-Acetoxy-urs-11-en-28,13-olide has been identified as a mixed-type inhibitor of PTP1B.[1] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.
-
Antiproliferative Activity: The compound has demonstrated weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line.[1] This suggests potential applications in cancer research and drug development.
Experimental Protocols
The following are detailed protocols for investigating the key biological activities of this compound.
Protocol: In Vitro PTP1B Inhibition Assay
This protocol is a representative method for determining the PTP1B inhibitory activity of this compound using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound (dissolved in DMSO)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the serially diluted compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of the PTP1B enzyme solution (pre-diluted in assay buffer to the desired concentration).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition:
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution (pre-warmed to 37°C).
-
The final reaction volume is 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound using the following formula: % Inhibition = [1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Table 2: Representative Data for PTP1B Inhibition
| Compound Concentration (µM) | % Inhibition (Hypothetical) |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 52.1 |
| 50 | 85.4 |
| 100 | 95.7 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Protocol: Antiproliferative Activity against A2780 Human Ovarian Cancer Cells (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the antiproliferative effects of this compound on the A2780 human ovarian cancer cell line.
Materials:
-
A2780 human ovarian cancer cell line
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest A2780 cells and determine the cell density.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the conceptual signaling pathway and experimental workflows described in the protocols.
References
Application Notes and Protocols for 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and application of 3-Acetoxy-11-ursen-28,13-olide powder, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with observed antiproliferative effects.
Chemical and Physical Properties
This compound is a triterpenoid (B12794562) compound. Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₄ | [1] |
| Molecular Weight | 496.7 g/mol | [1] |
| CAS Number | 35959-08-1 | [2] |
| Appearance | Crystalline solid | N/A |
| Purity | ≥98% | N/A |
Storage and Handling
Proper storage and handling are crucial to maintain the stability and activity of this compound powder.
Storage Conditions
| Condition | Recommendation |
| Temperature | Store desiccated at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. |
| Light and Air | Protect from light and air. |
| Shelf Life | Up to 2 years under recommended storage conditions. |
Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the powder.
-
Aseptic Technique: Use sterile techniques when preparing solutions for cell-based assays to prevent contamination.
-
Weighing: Weigh the powder in a controlled environment to avoid inhalation and dispersion.
-
Vial Handling: Before opening, gently tap the vial to ensure all powder is at the bottom.
Solution Preparation
This compound is soluble in several organic solvents.
Recommended Solvents
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
Protocol for Preparing a Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add DMSO: Add the calculated volume of high-purity DMSO to the vial containing the powder.
-
Enhance Solubility: To aid dissolution, gently warm the vial to 37°C and use an ultrasonic bath for a few minutes.
-
Vortex: Vortex the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stable for several months when stored properly.
Caption: Workflow for Storage and Stock Solution Preparation.
Experimental Protocols
The following are detailed protocols for assays where this compound has shown activity.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This colorimetric assay measures the inhibition of PTP1B activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Human recombinant PTP1B
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0
-
p-Nitrophenyl phosphate (pNPP) solution
-
This compound stock solution (in DMSO)
-
5 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Dilute the PTP1B enzyme in the assay buffer. Prepare various concentrations of this compound by serial dilution of the stock solution in the assay buffer.
-
Pre-incubation: In a 96-well plate, add 25 µL of the diluted PTP1B enzyme to each well. Add 15 µL of the different concentrations of the inhibitor (this compound) or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Initiate Reaction: Add 60 µL of the pNPP solution to each well to start the phosphatase reaction. The final concentration of pNPP should be at the Kₘ value for PTP1B.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 40 µL of 5 M NaOH to each well.[4]
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, and thus to the PTP1B activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiproliferative Activity against A2780 Human Ovarian Cancer Cells (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
4.2.1. A2780 Cell Culture
-
Cell Line: A2780 human ovarian cancer cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[5][6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[5][6]
-
Subculturing: When cells reach 70-80% confluency, detach them using 0.25% Trypsin-EDTA. Subculture at a ratio of 1:3 to 1:6.[5][6]
4.2.2. MTT Assay Protocol
Materials:
-
A2780 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A2780 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm within 1 hour.[8]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value.
Caption: Workflow for PTP1B Inhibition and MTT Assays.
Mechanism of Action and Signaling Pathways
This compound acts as an inhibitor of PTP1B, a key negative regulator in several signaling pathways.
Inhibition of PTP1B in the Insulin (B600854) Signaling Pathway
PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, which attenuates insulin signaling. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.[9][10]
Caption: Inhibition of PTP1B in the Insulin Signaling Pathway.
Inhibition of PTP1B in the JAK/STAT Signaling Pathway
PTP1B also negatively regulates the JAK/STAT pathway, which is activated by cytokines and growth factors. PTP1B can dephosphorylate JAK2 and STAT3. Inhibition of PTP1B by this compound could therefore lead to prolonged activation of this pathway.[11][12]
Caption: Inhibition of PTP1B in the JAK/STAT Signaling Pathway.
References
- 1. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcrj.org.br [bcrj.org.br]
- 6. A2780 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-Acetoxy-11-ursen-28,13-olide stability issues in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxy-11-ursen-28,13-olide, focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
1. Why is my this compound solution cloudy or showing precipitation when preparing aqueous dilutions?
This compound is a lipophilic molecule with poor water solubility. When an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the compound can precipitate if its concentration exceeds its aqueous solubility limit.
-
Recommendation: To improve solubility, consider warming the solution gently to 37°C and using an ultrasonic bath. It is also advisable to prepare and use aqueous solutions on the same day to minimize precipitation and degradation.
2. I am observing a loss of my compound over time in my aqueous experimental setup. What are the likely reasons?
The loss of this compound in aqueous solutions is likely due to two primary chemical instability issues:
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Hydrolysis of the 3-acetate ester: The acetate (B1210297) group at the C-3 position is susceptible to hydrolysis, especially under basic or acidic conditions, yielding the corresponding 3-hydroxy derivative (3-Hydroxy-11-ursen-28,13-olide).
-
Hydrolysis of the 28,13-lactone ring: The γ-lactone ring can undergo hydrolysis, particularly at neutral to alkaline pH, to form the corresponding hydroxy carboxylate. This reaction is often reversible, with the ring-opened form being favored at higher pH.
3. At what pH is this compound most stable?
4. What are the potential degradation products of this compound in aqueous solutions?
The primary degradation products are expected to be:
-
3-Hydroxy-11-ursen-28,13-olide: Formed by the hydrolysis of the acetate ester.
-
3-Acetoxy-13-hydroxy-urs-11-en-28-oic acid: The ring-opened hydroxy acid resulting from lactone hydrolysis.
-
3,13-Dihydroxy-urs-11-en-28-oic acid: Formed if both the acetate and lactone functionalities are hydrolyzed.
5. How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity or analytical results. | Degradation of the compound in aqueous media during the experiment. | Prepare fresh aqueous solutions for each experiment. Maintain the pH of the solution in the optimal stability range (ideally mildly acidic, if compatible with the experimental system). |
| Appearance of new peaks in HPLC chromatograms over time. | Formation of degradation products. | Use a stability-indicating HPLC method to identify and quantify the parent compound and its degradants. Compare the retention times with those of potential degradation product standards, if available. |
| Low recovery of the compound from aqueous solutions. | Precipitation due to low solubility or adsorption to container surfaces. | Use co-solvents (e.g., a small percentage of DMSO or ethanol) if permissible in your experimental setup. Consider using silanized glassware or low-adsorption microplates. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 60%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Quantitative Data
Due to the lack of specific experimental data in the public domain for this compound, the following table presents a hypothetical pH-stability profile based on the general behavior of similar compounds. Researchers should determine the actual stability profile for their specific experimental conditions.
| pH | Condition | Predicted Predominant Degradation Pathway | Hypothetical Half-life (t½) at 37°C |
| 2 | Acidic | Slow hydrolysis of the acetate ester. | > 48 hours |
| 5 | Mildly Acidic | Relatively stable. | > 72 hours |
| 7.4 | Physiological | Hydrolysis of both the acetate ester and the lactone ring. | 8 - 12 hours |
| 9 | Alkaline | Rapid hydrolysis of both the acetate ester and the lactone ring. | < 2 hours |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Technical Support Center: Synthesis of 3-Acetoxy-11-ursen-28,13-olide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Acetoxy-11-ursen-28,13-olide.
Experimental Workflow Overview
The synthesis of this compound from ursolic acid is a multi-step process. Below is a generalized workflow that will be referenced throughout this guide.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is organized by the key synthetic steps. Each step includes a detailed protocol followed by a question-and-answer-style troubleshooting guide.
Step 1: Acetylation of C-3 Hydroxyl Group
Objective: To protect the C-3 hydroxyl group of ursolic acid as an acetate (B1210297) ester, yielding 3-O-acetylursolic acid.
Experimental Protocol:
-
Dissolve ursolic acid (1.0 g) in a mixture of tetrahydrofuran (B95107) (THF, 30 mL) and pyridine (B92270) (2 mL).[1]
-
Add acetic anhydride (B1165640) (5 mL) to the solution.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with HCl.
-
Filter the resulting precipitate, wash with water until neutral, and dry to obtain crude 3-O-acetylursolic acid.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.
Troubleshooting and FAQs:
-
Q1: My acetylation reaction is incomplete, even after 12 hours. What could be the issue?
-
A1: Incomplete reactions can be due to several factors. Ensure your reagents, especially acetic anhydride and pyridine, are anhydrous. Moisture can consume the reagents. The solubility of ursolic acid can also be a limiting factor; ensure it is fully dissolved before proceeding.[2] If solubility is an issue, gentle warming or using a co-solvent like dichloromethane (B109758) (DCM) might help. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can also be added to accelerate the reaction.[3]
-
-
Q2: The yield of my purified 3-O-acetylursolic acid is low. How can I improve it?
-
A2: Low yield can result from product loss during workup and purification. During the aqueous workup, ensure the pH is acidic enough to fully precipitate the product. When washing the precipitate, use cold water to minimize dissolution. For purification, carefully select your solvent system for column chromatography to ensure good separation from unreacted starting material and byproducts without excessive band broadening.
-
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
-
A3: Besides the starting material and the desired product, you might observe byproducts resulting from side reactions. While acetylation of the C-3 hydroxyl is generally selective, prolonged reaction times or harsh conditions could potentially lead to minor side reactions. Ensure your starting ursolic acid is pure, as impurities will carry through and complicate the product mixture.
-
Data Presentation: Acetylation Yields
| Starting Material | Reagents | Conditions | Yield | Reference |
| Ursolic Acid | Acetic Anhydride, Pyridine, THF | Room Temp, 4h | 91% | [3] |
| Ursolic Acid | Acetic Anhydride, DMAP, THF | Room Temp | 85% | 11 |
Step 2: Oxidation at C-11
Objective: To introduce a carbonyl group at the C-11 position of 3-O-acetylursolic acid.
Experimental Protocol:
-
Dissolve 3-O-acetylursolic acid (1.0 g) in glacial acetic acid (50 mL).
-
Add selenium dioxide (SeO₂) (0.5 g) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and FAQs:
-
Q1: The oxidation reaction is sluggish and gives a low yield of the 11-keto product. What can I do?
-
A1: The reactivity of selenium dioxide can be sensitive to reaction conditions. Ensure the acetic acid is of high purity. The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate. If the yield is still low, consider using a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) with a catalytic amount of SeO₂. This can improve efficiency and minimize the formation of selenium-containing byproducts.[4]
-
-
Q2: I am getting a complex mixture of products. What are the potential side reactions?
-
A2: Selenium dioxide can lead to over-oxidation or oxidation at other allylic positions, although C-11 is generally favored in ursane-type triterpenoids. You might also observe the formation of the allylic alcohol as a byproduct.[4] Using a catalytic amount of SeO₂ with t-BuOOH can sometimes offer better selectivity for the desired ketone.[4] The formation of red elemental selenium precipitate is expected.
-
-
Q3: How do I safely handle selenium dioxide and its byproducts?
-
A3: Selenium compounds are toxic and should be handled with care in a well-ventilated fume hood.[4] During workup, the elemental selenium can be removed by filtration. All selenium-containing waste should be disposed of according to institutional safety guidelines.
-
Data Presentation: Oxidation Yields
| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |
| 3-O-acetylursolic acid | CrO₃, Acetic Acid | Room Temp, 4-6h | 3-O-acetyl-11-oxoursolic acid | Not specified | [3] |
| General Alkenes | SeO₂ | Varies | Allylic Alcohols/Ketones | Varies | [4] |
Step 3: Lactonization and Dehydration
Objective: To form the C-28,13 γ-lactone and introduce the C-11 double bond.
Experimental Protocol:
-
Dissolve 3-O-acetyl-11-oxoursolic acid (500 mg) in dry benzene (B151609) (50 mL).
-
Add lead tetraacetate (Pb(OAc)₄) (1.0 g) and calcium carbonate (250 mg).
-
Irradiate the mixture with a high-pressure mercury lamp at room temperature for 2-4 hours while stirring.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture to remove insoluble salts and wash the residue with benzene.
-
Wash the combined filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield this compound.
Troubleshooting and FAQs:
-
Q1: The lactonization is not proceeding, or the yield is very low. What are the critical parameters?
-
A1: This step is often the most challenging. The success of lead tetraacetate-mediated lactonization is highly dependent on anhydrous conditions and the purity of the reagent. Lead tetraacetate is moisture-sensitive.[5] The light source for photo-oxidation is also critical; ensure it provides the appropriate wavelength and intensity. The reaction may also be sensitive to the solvent; while benzene is commonly used, other non-polar solvents could be explored.
-
-
Q2: I am observing the formation of multiple byproducts. What are they likely to be?
-
A2: Lead tetraacetate is a strong oxidizing agent and can lead to various side reactions, including the formation of acetate esters, alkenes, and other oxidation products.[6] Incomplete reaction will leave the 11-keto intermediate, which may undergo other transformations. It is also possible to form other lactones if different hydroxyl groups are generated in situ. Careful control of reaction time and stoichiometry is crucial.
-
-
Q3: The final product is difficult to purify. Any suggestions?
-
A3: Lactones of triterpenoids can be challenging to purify due to similar polarities of byproducts.[7] Multiple chromatographic steps may be necessary. Consider using different stationary phases (e.g., alumina) or solvent systems. Preparative HPLC can be an effective, albeit more resource-intensive, method for final purification.
-
-
Q4: Is there an alternative to the photochemical reaction with lead tetraacetate?
-
A4: While lead tetraacetate is a classic reagent for this type of transformation, other methods for lactonization could be explored, such as those involving hypervalent iodine reagents. However, the formation of the C-11 double bond concurrently with lactonization is a specific feature of this photochemical process. One source suggests that this compound is a reduction product of 11-ketoursolic acid, which might imply a different synthetic route involving reduction of the C-11 ketone and subsequent dehydration/lactonization.[8]
-
Signaling Pathways and Logical Relationships
Below are diagrams illustrating key logical relationships in troubleshooting the synthesis.
Caption: Troubleshooting logic for incomplete C-3 acetylation.
Caption: Troubleshooting logic for low-yield lactonization.
References
- 1. researchgate.net [researchgate.net]
- 2. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives | MDPI [mdpi.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in PTP1B inhibition assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PTP1B inhibition assays in a question-and-answer format.
Q1: My assay results show high variability between replicates. What are the common causes?
High variability between replicates can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variations. Ensure calipers are properly calibrated and use appropriate pipetting techniques. For high-throughput screening, automated liquid handlers are recommended.[1]
-
Plate Format: Switching from a 384-well to a 96-well plate format can sometimes reduce variability in absorbance signals.[2]
-
Enzyme Instability: PTP1B can be sensitive to handling. It is crucial to thaw the enzyme quickly and keep it on ice. Repeated freeze-thaw cycles should be avoided by preparing aliquots.[3]
-
Inadequate Mixing: Ensure thorough mixing of reagents in the wells, but avoid introducing bubbles, which can interfere with optical readings.[4]
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reactants and alter reaction rates. Using a plate sealer or filling the outer wells with buffer or water can mitigate this.
Q2: My negative control (no inhibitor) shows lower than expected PTP1B activity. What could be the problem?
-
Enzyme Degradation: Improper storage or handling of the PTP1B enzyme can lead to a loss of activity.[3] Ensure the enzyme is stored at -70°C in appropriate aliquots.
-
Assay Buffer Composition: The composition of the assay buffer is critical. Ensure the pH is optimal (typically around 7.0) and that it contains necessary components like EDTA.[5]
-
Substrate Degradation: The substrate, particularly phosphopeptide substrates, can degrade over time. Use freshly prepared or properly stored substrate solutions.[3]
Q3: I am observing a high background signal in my assay. How can I reduce it?
-
Substrate Auto-hydrolysis: Some phosphatase substrates can undergo spontaneous, non-enzymatic hydrolysis. Running a "no enzyme" control (containing only buffer and substrate) will help quantify this background, which can then be subtracted from all other readings.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contaminating phosphatases or phosphates.
-
Assay Detection Method: With colorimetric assays like the malachite green assay, free phosphate (B84403) in the enzyme or substrate preparation can contribute to high background.[6]
Q4: My known inhibitor is showing a weaker IC50 value than expected. Why might this be?
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration equal to its Michaelis-Menten constant (Km) to allow for comparison of IC50 values between different PTPs.[1]
-
DMSO Concentration: The concentration of the vehicle (commonly DMSO) used to dissolve the inhibitor can significantly impact PTP1B activity. DMSO can enhance PTP1B activity up to a certain concentration, beyond which it becomes inhibitory.[2] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay conditions and to maintain a consistent final DMSO concentration across all wells.[2]
-
Pre-incubation Time: A pre-incubation step of the enzyme with the inhibitor before adding the substrate can be crucial for accurate IC50 determination.[2] A 30-minute pre-incubation is a common practice.[2]
-
Enzyme Concentration: For potent, stoichiometric inhibitors, the measured IC50 can be highly dependent on the enzyme concentration used in the assay.[5]
Q5: I suspect my test compound is interfering with the assay. How can I check for this?
-
Colored Compounds: In absorbance-based assays (e.g., using pNPP), colored test compounds can absorb light at the same wavelength as the product, leading to false negative results.[1] It is advisable to measure the absorbance of the compound alone at the detection wavelength.
-
Fluorescence Interference: Similarly, in fluorescence-based assays, compounds that are fluorescent or quench fluorescence can interfere with the signal.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that may inhibit the enzyme non-specifically. Including a non-ionic detergent like Tween-20 in the assay buffer can help to minimize this.[1]
Data Presentation
Table 1: Michaelis-Menten Constants (Km) for PTP1B with pNPP Substrate
| PTP1B Form | DMSO Concentration | Km (mM) | Reference |
| Full-length human PTP1B | 15% (v/v) | 0.7 ± 0.04 | [2] |
| Truncated human PTP1B (Glu2-Asn321) | 7.5% (v/v) | 1.3 ± 0.1 | [2] |
Table 2: IC50 Values of Sodium Orthovanadate (Na3VO4) against PTP1B
| PTP1B Form | pNPP Concentration | IC50 (µM) | Reference |
| Full-length human PTP1B | 0.7 mM | 19.3 ± 1.1 | [2] |
| Truncated human PTP1B (Glu2-Asn321) | 1.0 mM | 54.5 ± 1.1 | [2] |
Experimental Protocols
1. General PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is a generalized procedure based on common practices.[2][5]
-
Reagents:
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Pre-incubation: In a 96-well plate, add the PTP1B enzyme and the test inhibitor (or DMSO for control wells). Allow a pre-incubation period of 30 minutes at room temperature.[2]
-
Reaction Initiation: Initiate the phosphatase reaction by adding the pNPP substrate. The final substrate concentration should ideally be at the Km value.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear range.[2]
-
Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., 5 M NaOH).[5]
-
Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Fluorescence-Based PTP1B Inhibition Assay
This protocol outlines a more sensitive assay format.[1]
-
Reagents:
-
Procedure:
-
Assay Setup: Add the assay buffer, test inhibitor, and PTP1B enzyme to the wells of a microplate.
-
Pre-incubation: Allow for a pre-incubation period (e.g., 20 minutes) at room temperature.[1]
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate.
-
Data Acquisition: Measure the increase in fluorescence intensity over time (kinetic mode) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction velocities (slopes of the fluorescence curves). Calculate the percent inhibition and IC50 values.
-
Mandatory Visualizations
Caption: PTP1B's role as a negative regulator in the insulin signaling pathway.
Caption: A generalized experimental workflow for a PTP1B inhibition assay.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Studies with 3-Acetoxy-11-ursen-28,13-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with 3-Acetoxy-11-ursen-28,13-olide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro activities?
A1: this compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. In vitro studies have shown that it possesses anti-proliferative activity against various cancer cell lines and exhibits inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), suggesting its potential role in cancer and metabolic disease research. Like other ursane-type triterpenoids, it is also being investigated for its anti-inflammatory and glucose metabolism-regulating properties.
Q2: What is a recommended starting concentration range for in vitro cell-based assays?
A2: Based on studies of structurally related ursane-type triterpenoids, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. The optimal concentration will be cell line-dependent and should be determined empirically through dose-response studies.
Q3: What are the common challenges when working with this compound in vitro?
A3: The primary challenges include poor aqueous solubility, potential for precipitation in culture media, and possible interference with certain cell viability assays. Careful preparation of stock solutions and appropriate selection of assay methods are crucial for obtaining reliable and reproducible results.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Symptom: Visible precipitate or cloudiness in the culture medium after adding the compound.
-
Possible Cause: The compound has low aqueous solubility and has exceeded its solubility limit in the media.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Ensure the compound is fully dissolved in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-20 mM).
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare serial dilutions of the compound in culture medium from the stock solution, ensuring thorough mixing at each step.
-
Solubility Enhancement: If precipitation persists, consider using a small amount of a biocompatible solubilizing agent, such as Pluronic F-68, or pre-complexing the compound with bovine serum albumin (BSA).
-
Issue 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays
-
Symptom: High variability between replicate wells or experiments when assessing cell viability.
-
Possible Causes:
-
Uneven cell seeding.
-
Compound precipitation affecting cell exposure.
-
Interference of the compound with the assay chemistry (e.g., reduction of tetrazolium salts in MTT/XTT assays).
-
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.
-
Compound Solubility: Address any precipitation issues as described in "Issue 1".
-
Assay Selection:
-
Test for Assay Interference: Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.
-
Alternative Assays: If interference is detected with tetrazolium-based assays, consider using alternative methods like the sulforhodamine B (SRB) assay for cell density or ATP-based assays (e.g., CellTiter-Glo®) for metabolic activity.
-
-
Issue 3: No Observable Effect at Expected Concentrations
-
Symptom: The compound does not elicit a biological response even at concentrations reported to be effective for similar compounds.
-
Possible Causes:
-
Degradation of the compound.
-
Low cellular uptake.
-
The specific cell line is resistant to the compound's mechanism of action.
-
-
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and stability of your compound stock. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Incubation Time: Extend the incubation time to allow for sufficient cellular uptake and response. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Cell Line Sensitivity: Test the compound on a panel of different cell lines to identify a sensitive model.
-
Positive Control: Include a positive control compound with a known mechanism of action to ensure the assay is performing as expected.
-
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of ursane-type triterpenoids, including compounds structurally related to this compound, across various human cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Ursolic Acid Derivative | H460 (NSCLC) | CellTiter-Blue® | 72 | ~5-20 |
| Ursolic Acid Derivative | A549 (NSCLC) | CellTiter-Blue® | 72 | ~10-30 |
| Ursolic Acid | SW480 (Colon) | MTT | 48 | 28.6 |
| Ursolic Acid | LoVo (Colon) | MTT | 48 | 21.4 |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Technical Support Center: 3-Acetoxy-11-ursen-28,13-olide Purity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a 3-Acetoxy-11-ursen-28,13-olide sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis. A combination of these techniques is recommended for a comprehensive purity evaluation.
Q2: What is the expected purity of a high-quality this compound sample?
A2: A high-quality, purified sample of this compound should have a purity of ≥98%, as confirmed by techniques like 1H-NMR.[1]
Q3: My sample shows a broad melting point range. What could be the issue?
A3: A broad melting point range is typically indicative of impurities. Pure crystalline compounds melt over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Q4: I am not seeing a strong UV signal for my compound in HPLC analysis. Why is this?
A4: this compound lacks a significant chromophore that absorbs strongly in the UV-Vis range commonly used for HPLC detection (e.g., >210 nm). While some detection is possible at lower wavelengths (around 205 nm), alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are more suitable for quantitative analysis of this and other triterpenoids.
Q5: What are some potential common impurities in a this compound sample?
A5: Potential impurities could include residual starting materials from synthesis, side-products from the reaction, or co-isolated compounds from a natural product extraction. For instance, if synthesized from a related natural product, other triterpenoids with similar structures might be present. If it is a reduction product of 11-ketoursolic acid, the starting material could be an impurity.[2][3]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or validated column.- Ensure the mobile phase is properly prepared and filtered.- Reduce the injection volume or sample concentration. |
| No peaks detected | - Incorrect detector settings- Compound not eluting from the column | - If using a UV detector, set the wavelength to a low value (e.g., 205 nm). Consider using a CAD or ELSD for better sensitivity.- Modify the mobile phase to be stronger (e.g., increase the percentage of organic solvent). |
| Co-elution of peaks | - Insufficient separation power of the column or mobile phase | - Optimize the mobile phase composition (e.g., try different solvent ratios or additives).- Use a different column with a different stationary phase (e.g., C30 instead of C18).[4] |
NMR Spectroscopy Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Broad peaks in 1H-NMR | - Sample aggregation- Paramagnetic impurities | - Try a different deuterated solvent or warm the sample.- Ensure the sample is free from any metal contaminants. |
| Unexpected peaks in the spectrum | - Presence of impurities- Residual solvent | - Compare the spectrum to a reference spectrum of a pure standard if available.- Identify characteristic peaks of common laboratory solvents. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, CAD, or ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water. For example, a starting condition of 80:20 methanol:water, grading to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
UV: 205 nm.
-
CAD/ELSD: Follow manufacturer's recommendations for gas pressure and temperature settings.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 205 nm or CAD/ELSD |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for acquiring 1H-NMR spectra to confirm the structure and assess the purity of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Procedure:
-
Transfer the solution to an NMR tube.
-
Acquire a 1H-NMR spectrum.
-
Integrate all peaks in the spectrum.
-
The purity can be estimated by comparing the integral of the characteristic peaks of the compound to the integrals of any impurity peaks.
-
-
Expected 1H-NMR Features: The spectrum should be consistent with the structure of this compound. Key signals would include those for the methyl groups, the proton at the 3-position adjacent to the acetate (B1210297) group, and the olefinic proton.
Mass Spectrometry (MS)
This protocol describes the use of high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to an appropriate ionization source (e.g., ESI - Electrospray Ionization).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis: The measured mass of the protonated molecule ([M+H]+) should be compared to the calculated exact mass.
| Parameter | Value |
| Molecular Formula | C32H48O4[5] |
| Calculated Exact Mass | 496.35526[5] |
| Expected [M+H]+ | 497.36257 |
Visualizations
Caption: Workflow for the purity confirmation of a this compound sample.
Caption: Troubleshooting guide for common HPLC analysis issues.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ursane Triterpenoid NMR Spectral Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of ursane (B1242777) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in interpreting the ¹H NMR spectra of ursane triterpenoids?
A1: The primary challenges in interpreting ¹H NMR spectra of ursane triterpenoids stem from:
-
Severe Signal Overlap: Particularly in the upfield region (δ 0.7–2.5 ppm), where numerous methyl, methylene, and methine protons of the pentacyclic skeleton resonate, making individual assignments difficult.
-
Complex Splitting Patterns: Protons within the rigid ring system often exhibit complex spin-spin coupling, leading to multiplets that are challenging to resolve.
-
Stereochemical Complexity: The presence of multiple stereocenters requires advanced techniques like NOESY or ROESY to determine the relative stereochemistry.[1][2][3]
Q2: How can I differentiate between ursane and oleanane (B1240867) triterpenoids using NMR?
A2: While both skeletons are very similar, subtle differences in their NMR spectra can be diagnostic. For instance, the chemical shifts of the protons and carbons around the E-ring, particularly C-18, C-19, C-20, C-29, and C-30, can be indicative. In ursane-type triterpenoids, H-18 is typically a doublet, whereas in oleanane-type, it is often a singlet. Furthermore, the chemical shifts of the C-29 and C-30 methyl groups are often more separated in ursane derivatives compared to oleananes. However, unambiguous identification often requires a full suite of 2D NMR experiments.[4]
Q3: What are the characteristic ¹³C NMR chemical shifts for the ursane skeleton?
A3: The ¹³C NMR spectrum of an ursane triterpenoid (B12794562) will typically show 30 carbon signals. Key characteristic shifts include the olefinic carbons C-12 and C-13 in the δ 120-140 ppm region for urs-12-ene derivatives.[5][6] The methyl carbons (C-23 to C-30) resonate in the upfield region (δ 15-35 ppm). The exact chemical shifts are highly dependent on the substitution pattern of the molecule.[7]
Q4: Which 2D NMR experiments are essential for the complete structural elucidation of an ursane triterpenoid?
A4: A combination of the following 2D NMR experiments is crucial for unambiguous structure determination:[8][9][10]
-
COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within the molecule, helping to trace out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and establishing the positions of substituents and quaternary carbons.[11][12][13][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.[1][2][3][15]
Troubleshooting Guides
Problem 1: Overlapping signals in the upfield region of the ¹H NMR spectrum.
Solution Workflow:
Caption: Workflow for resolving overlapping ¹H NMR signals.
Detailed Steps:
-
Acquire 2D NMR Spectra: Start by running HSQC/HMQC and COSY experiments.
-
Utilize HSQC/HMQC: This experiment will disperse the overlapping proton signals based on the chemical shifts of their attached carbons, making it easier to resolve individual proton resonances.
-
Analyze COSY: The COSY spectrum will reveal the J-coupling between protons, allowing you to piece together fragments of the molecule.
-
Combine Data: By overlaying the HSQC and COSY spectra, you can trace the connectivity of the carbon skeleton through the proton-proton couplings.
-
Use HMBC for Confirmation: Once you have identified individual spin systems, use the HMBC spectrum to connect these fragments and to assign quaternary carbons.[11][12]
Problem 2: Ambiguous stereochemistry at key chiral centers.
Solution Workflow:
Caption: Workflow for determining stereochemistry using NOESY/ROESY.
Detailed Steps:
-
Acquire NOESY or ROESY: These experiments detect through-space interactions between protons. ROESY is often preferred for medium-sized molecules like triterpenoids as it avoids zero-crossing issues that can affect NOESY.[15]
-
Analyze Cross-Peaks: The presence of a cross-peak between two protons in a NOESY/ROESY spectrum indicates that they are in close spatial proximity (typically < 5 Å).[16]
-
Correlate with a 3D Model: Compare the observed NOE correlations with a 3D model of your proposed structure. For example, a correlation between H-3 and H-5 would suggest a cis-relationship for the substituent at C-3 and the proton at C-5.[1]
-
Confirm Assignments: Use the network of NOE correlations to build a consistent 3D picture of the molecule and confirm the relative stereochemistry of all chiral centers.[2][3]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Key Protons in Urs-12-ene Triterpenoids.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Notes |
| H-12 | 5.10 - 5.60 | t or br s | Olefinic proton, characteristic for urs-12-ene derivatives.[6][17] |
| H-3 | 3.00 - 4.50 | dd or m | Position and multiplicity are highly dependent on the substituent at C-3. |
| H-18 | 2.00 - 2.50 | d | Coupling to H-19 helps differentiate from oleanane skeleton. |
| Me-23, 24, 25, 26, 27 | 0.70 - 1.40 | s | Methyl singlets, often overlapping. |
| Me-29, 30 | 0.80 - 1.20 | d | Methyl doublets, characteristic of the isopropyl group in the E-ring. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Carbons in Urs-12-ene Triterpenoids.
| Carbon | Chemical Shift (δ ppm) | DEPT | Notes |
| C-12 | 120 - 132 | CH | Olefinic carbon.[6] |
| C-13 | 135 - 145 | C | Quaternary olefinic carbon.[6] |
| C-3 | 70 - 90 | CH | Oxygenated methine, highly dependent on substituent. |
| C-18 | 40 - 60 | CH | |
| C-23, 24, 25, 26, 27 | 15 - 30 | CH₃ | Methyl carbons. |
| C-29, 30 | 18 - 25 | CH₃ | Isopropyl methyl carbons. |
| C-28 | 175 - 185 | C | Carboxyl carbon if present as ursolic acid. |
Experimental Protocols
Protocol 1: General NMR Sample Preparation
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Sample Weight: Weigh approximately 5-10 mg of the purified ursane triterpenoid.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, C₅D₅N). Pyridine-d₅ is often used to improve the resolution of hydroxyl protons.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak can be used as a reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (for NOESY): For NOESY experiments, it is advisable to degas the sample by bubbling nitrogen or argon through the solution to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.
Protocol 2: Acquisition of 2D NMR Spectra
The following are general guidelines for acquiring key 2D NMR spectra. Specific parameters should be optimized for the instrument and the sample.
-
COSY:
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set the spectral width in both dimensions to cover all proton signals.
-
Data Points: Acquire at least 2K data points in F2 and 256-512 increments in F1.
-
Scans: Use 4-16 scans per increment.
-
-
HSQC:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width: Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all proton and carbon signals, respectively.
-
¹J(CH) Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz.
-
Data Points: Acquire at least 2K points in F2 and 256 increments in F1.
-
Scans: Use 8-32 scans per increment.
-
-
HMBC:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: Similar to HSQC.
-
Long-Range Coupling Constant: Optimize the long-range coupling constant (ⁿJ(CH)) to 8-10 Hz to observe 2-3 bond correlations.
-
Data Points: Acquire 2K-4K points in F2 and 256-512 increments in F1.
-
Scans: Use 16-64 scans per increment.
-
-
NOESY:
-
Pulse Program: Standard NOESY (e.g., noesygpph on Bruker instruments).
-
Spectral Width: Set appropriately for the proton spectrum.
-
Mixing Time (d8): This is a crucial parameter. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup.
-
Data Points: Acquire at least 2K points in F2 and 256-512 increments in F1.
-
Scans: Use 16-64 scans per increment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Six new ursane- and oleanane-type triterpenes from the aerial roots of Ficus microcarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure determination of ursene-type triterpenes by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 17. researchgate.net [researchgate.net]
Preventing degradation of 3-Acetoxy-11-ursen-28,13-olide during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Acetoxy-11-ursen-28,13-olide during storage.
Troubleshooting Guides
Issue: Visible Changes in the Stored Compound (e.g., color change, clumping)
-
Question: My solid sample of this compound has changed in appearance during storage. What could be the cause?
-
Answer: Changes in the physical appearance of the compound can indicate degradation. This could be due to exposure to light, moisture, or elevated temperatures. It is crucial to re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature of 2-8°C.[1] To confirm degradation, it is advisable to perform a purity analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Issue: Decreased Potency or Altered Biological Activity in Experiments
-
Question: I am observing inconsistent or lower-than-expected results in my bioassays using a stored batch of this compound. Could this be due to degradation?
-
Answer: Yes, a loss of potency is a common indicator of chemical degradation. The active pharmacophore of the molecule may have been altered. The primary degradation pathways to consider are hydrolysis of the acetate (B1210297) group and oxidation of the triterpenoid (B12794562) skeleton. It is recommended to perform a purity check of your sample and compare it with a fresh or properly stored reference standard.
Issue: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Question: My HPLC analysis of a stored sample of this compound shows additional peaks that were not present in the initial analysis. What are these new peaks?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound, likely degradation products include:
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Hydrolysis Product: 3-Hydroxy-11-ursen-28,13-olide, formed by the cleavage of the acetate ester group.
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Oxidation Products: Hydroxylated derivatives of the parent compound or its hydrolysis product. To identify these degradants, techniques such as LC-MS can be employed to determine their molecular weights. A forced degradation study can also help to intentionally generate these degradation products and confirm their identities.
-
Frequently Asked Questions (FAQs)
-
What are the optimal storage conditions for this compound?
-
What are the likely degradation pathways for this compound?
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The primary degradation pathways are anticipated to be:
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Hydrolysis: The ester linkage at the C-3 position is susceptible to both acid and base-catalyzed hydrolysis, resulting in the formation of the corresponding alcohol and acetic acid.
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Oxidation: The ursane (B1242777) triterpenoid skeleton contains several C-H bonds that could be susceptible to oxidation, leading to the formation of hydroxylated or other oxygenated derivatives.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photo-oxidative reactions.
-
-
-
How can I assess the stability of my this compound sample?
-
A stability-indicating analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection, is the best way to assess the purity and degradation of your sample. This method should be able to separate the intact parent compound from all potential degradation products.
-
-
Should I be concerned about storing solutions of this compound?
-
Yes, solutions of the compound may be more susceptible to degradation than the solid material, especially if not stored properly. It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and in a suitable solvent. The stability in the chosen solvent should be verified.
-
Data Presentation
Table 1: Illustrative Quantitative Data from a Forced Degradation Study of a Similar Ursane Triterpenoid Acetate
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis Product |
| 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolysis Product |
| 10% H₂O₂ | 24 hours | Room Temp | 10% | Oxidation Products |
| Thermal | 48 hours | 80°C | 5% | Minor unspecified degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 8% | Photo-oxidation Products |
Note: This data is illustrative and based on typical results for similar compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As triterpenoids often lack a strong chromophore, detection at a low wavelength such as 210 nm is common.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 50:50 mixture of methanol and water. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 50:50 mixture of methanol and water. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 10% hydrogen peroxide in a 50:50 mixture of methanol and water. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
After each stress condition, prepare samples as described in Protocol 1 and analyze by HPLC to assess the extent of degradation and the profile of degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for investigating potential degradation.
References
Technical Support Center: Isolation of Triterpenoids from Eucalyptus Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the isolation of triterpenoids from Eucalyptus species.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in isolating triterpenoids from Eucalyptus species?
A1: The primary challenges include:
-
Complex Mixtures: Eucalyptus extracts contain a complex mixture of structurally similar triterpenoids, such as ursolic acid and oleanolic acid, making their separation difficult.
-
Low Solubility: Triterpenoids generally exhibit poor solubility in many common laboratory solvents, which can hinder extraction and purification efficiency.[1][2]
-
Co-extraction of Impurities: The extraction process often co-extracts other compounds like pigments and polysaccharides, which can interfere with downstream purification steps.
-
Low Volatility: The low volatility of many triterpenoids, particularly triterpenoid (B12794562) acids, necessitates a derivatization step before analysis by gas chromatography-mass spectrometry (GC-MS).[3]
-
Scale-up Difficulties: Transitioning from a laboratory-scale isolation to a larger, industrial-scale process presents challenges in maintaining efficiency and purity.[4]
Q2: Which Eucalyptus species are good sources of triterpenoids?
A2: Several Eucalyptus species are known to be rich in triterpenoids. The bark is often a particularly abundant source. For instance, the outer barks of E. nitens and E. globulus have been reported to contain higher concentrations of triterpenic acids compared to species from subtropical and tropical regions.
Q3: What are the common methods for extracting triterpenoids from Eucalyptus?
A3: Common extraction methods include:
-
Soxhlet Extraction: A classical method using organic solvents like dichloromethane.
-
Supercritical Fluid Extraction (SFE): A "green" technique that uses supercritical carbon dioxide (SC-CO₂), often with a co-solvent like ethanol (B145695), to extract triterpenoids.[5][6][7]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process.[8]
-
Maceration: A simple method involving soaking the plant material in a solvent.
Troubleshooting Guides
Extraction Issues
Q: My triterpenoid extraction yield is low. How can I improve it?
A: Low extraction yields can be addressed by optimizing several parameters:
-
Solvent Selection: The choice of solvent is critical. For Supercritical Fluid Extraction (SFE), the addition of a polar co-solvent like ethanol can significantly improve the yield of triterpenoids. For example, at 160 bar and 40 °C, adding 8% (wt) ethanol can increase the triterpenoid yield more than threefold.[5][7] For conventional solvent extraction, a mixture of solvents may be more effective. Ternary solvent systems, such as CO₂-ethanol-water, have been shown to provide high extraction yields.[9]
-
Extraction Parameters:
-
Temperature: Increasing the temperature can enhance solvent diffusivity and compound solubility. However, excessively high temperatures can lead to the degradation of thermolabile compounds.
-
Pressure (for SFE): Higher pressure generally increases the solvent power of supercritical CO₂, leading to higher yields.[6][7]
-
Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and dissolve the target compounds.
-
-
Plant Material: The concentration of triterpenoids can vary depending on the plant part (bark, leaves), age, and growing conditions. Ensure you are using a plant part known for high triterpenoid content.
Purification and Separation Issues
Q: I am having difficulty separating closely related triterpenoids, like ursolic acid and oleanolic acid, using HPLC.
A: The structural similarity of triterpenoid isomers makes their separation challenging. Here are some strategies to improve resolution:
-
Column Chemistry:
-
Switch to a C30 Column: C30 stationary phases can offer better shape selectivity for isomers compared to the more common C18 columns.[10]
-
-
Mobile Phase Optimization:
-
Adjust pH: For acidic triterpenoids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress ionization and improve peak shape.[10]
-
Solvent System: For complex mixtures, techniques like centrifugal partition chromatography (CPC) with a two-phase solvent system, such as hexane/ethyl acetate/methanol/water, can be effective.[11]
-
-
Temperature Control: Lowering the column temperature can sometimes enhance the resolution between isomers, although it may increase run times.[10]
Q: My chromatogram shows significant peak tailing for my triterpenoid peaks.
A: Peak tailing can be caused by several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Try diluting your sample.[10]
-
Active Sites on the Column: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on triterpenoids. Using a well-end-capped column or adding a competing base to the mobile phase can help.[10]
-
Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.[10]
Analytical Issues
Q: I need to analyze my triterpenoid extract using GC-MS, but the compounds are not volatile enough.
A: A derivatization step is necessary to increase the volatility of triterpenoids for GC-MS analysis. Silylation is a common method:
-
Reagents: A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) is an effective derivatizing agent for both hydroxyl and carboxylic acid groups on triterpenes.[3][12]
-
Reaction Conditions: A reaction time of 2 hours at 30°C has been shown to be efficient.[3]
Q: How can I accurately quantify the total triterpenoid content in my extract?
A: While chromatographic methods provide quantification of individual compounds, a spectrophotometric method can be used for a rapid estimation of the total triterpenoid content. A validated method involves the reaction of triterpenes with vanillin (B372448) in the presence of sulfuric acid, with absorbance measured at 548 nm.[13][14][15]
Data Presentation
Table 1: Triterpenoid Yields from Eucalyptus globulus Bark using Supercritical Fluid Extraction (SFE)
| Pressure (bar) | Co-solvent (Ethanol wt%) | Temperature (°C) | Triterpenoid Yield (g/kg of bark) | Reference |
| 100 | 0 | 40 | - | [16] |
| 160 | 0 | 40 | 2.06 | [16][17] |
| 160 | 5 | 40 | 5.17 | [17] |
| 160 | 8 | 40 | 6.53 | [17] |
| 220 | 0 | 40 | - | [16] |
| 200 | 5 | 40 | 5.1 | [6] |
Table 2: Comparison of Triterpenoid Extraction Yields from Eucalyptus Species
| Eucalyptus Species | Extraction Method | Solvent | Triterpenoid(s) | Yield | Reference |
| E. globulus | SFE | CO₂ with 5% Ethanol | Total Triterpenic Acids | 5.1 g/kg | [6] |
| E. globulus | Soxhlet | Dichloromethane | Total Lipophilic Extract | 2.1% (wt) | [5] |
| E. urophylla x E. camaldulensis (hybrid) | Hydrodistillation | Water | Essential Oil | 0.59% | [18] |
| E. cinerea | Microwave Extraction | None (solvent-free) | 1,8-cineole | 95.62% | [19] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Triterpenoids from Eucalyptus Bark
This protocol is based on the methodology described for the extraction of triterpenoids from Eucalyptus globulus deciduous bark.[5][6]
Materials:
-
Milled Eucalyptus bark
-
Supercritical fluid extractor
-
Carbon dioxide (food grade)
-
Ethanol (co-solvent)
Procedure:
-
Load approximately 30 g of milled bark into the extraction vessel.
-
Set the extraction temperature to 40°C.
-
Set the desired pressure (e.g., 160 bar or 200 bar).
-
Introduce carbon dioxide at a constant flow rate (e.g., 12.5 g/min ).
-
If using a co-solvent, introduce ethanol at the desired percentage (e.g., 5% or 8% wt).
-
Perform the extraction for a set duration (e.g., 3 hours).
-
Collect the extracts in the traps.
-
Analyze the extracts by GC-MS after derivatization.
Protocol 2: Derivatization of Triterpenoids for GC-MS Analysis
This protocol is optimized for the derivatization of pentacyclic triterpenes.[3]
Materials:
-
Dry triterpenoid extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or water bath
Procedure:
-
Prepare the derivatization reagent by mixing BSTFA, TMCS, and pyridine in a 22:13:65 (v/v/v) ratio.
-
Add the reagent to the dry triterpenoid extract.
-
Incubate the mixture at 30°C for 2 hours.
-
The derivatized sample is now ready for GC-MS analysis.
Visualizations
Caption: General workflow for the isolation of triterpenoids from Eucalyptus.
Caption: Troubleshooting guide for poor chromatographic separation of triterpenoids.
Caption: Decision tree for selecting a triterpenoid extraction method.
References
- 1. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates | MDPI [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical fluid extraction of Eucalyptus globulus bark-A promising approach for triterpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Supercritical Fluid Extraction of Eucalyptus globulus Bark—A Promising Approach for Triterpenoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparing diverse extraction methodologies to infer the performance of 1,8-cineole extraction from Eucalyptus cinerea: process optimization, kinetics, and interaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Acetoxy-11-ursen-28,13-olide and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing 3-Acetoxy-11-ursen-28,13-olide in cell viability and cytotoxicity studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a pentacyclic triterpenoid (B12794562) compound.[1] Triterpenoids are a class of natural products that have been reported to possess various biological activities, including anti-cancer effects.[2][3][4][5] However, their chemical structure can sometimes lead to interference with common cell viability assays. Specifically, compounds with reducing potential can directly reduce tetrazolium salts (e.g., MTT, XTT, MTS), which are the core components of many colorimetric viability assays.[6] This leads to a false-positive signal, suggesting higher cell viability than is actually present.
Q2: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on the reduction of a chromogenic or fluorogenic substrate by cellular dehydrogenases are most susceptible to interference. This includes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where the yellow tetrazolium salt is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced to a water-soluble formazan product.
-
MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) Assay: Another tetrazolium-based assay that produces a water-soluble formazan.[7]
-
WST-1 (water-soluble tetrazolium salt-1) Assay: This assay also relies on the reduction of a tetrazolium salt to a water-soluble formazan.[7]
Q3: How can I determine if this compound is interfering with my assay?
A simple control experiment can help determine if your compound is directly reducing the assay reagent.
Experimental Protocol: Compound Interference Control
-
Prepare a multi-well plate with the same concentrations of this compound that you use in your experiments.
-
Use the same culture medium and conditions (e.g., temperature, CO2) as your cell-based experiment, but do not add any cells .
-
Add the cell viability assay reagent (e.g., MTT, XTT) to these wells.
-
Incubate for the standard duration of your assay.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
If you observe a color change or signal in the absence of cells, it indicates that this compound is directly interfering with the assay reagent.
Q4: What alternative assays can I use to avoid this interference?
If interference is confirmed, consider using assays with different detection principles:
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a marker of metabolically active cells.[8][9] Since only viable cells synthesize ATP, this method is generally less susceptible to interference from reducing compounds.[6]
-
SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures total protein content, which correlates with cell number.[6]
-
Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. This can be assessed by microscopy and manual counting or with automated cell counters.
-
Real-Time Cell Analysis (RTCA): This method measures changes in electrical impedance as cells attach and proliferate on electrodes in a specialized microplate. It provides a continuous, label-free assessment of cell viability.
Troubleshooting Guides
Problem 1: Higher than expected cell viability or an increase in signal at high concentrations of this compound in an MTT or XTT assay.
-
Possible Cause: Direct reduction of the tetrazolium salt by the compound.
-
Troubleshooting Steps:
-
Perform the "Compound Interference Control" experiment described in FAQ 3.
-
If interference is confirmed, consider switching to an alternative assay like an ATP-based assay (CellTiter-Glo®) or an SRB assay.
-
If you must use a tetrazolium-based assay, try to minimize the contact time between the compound and the reagent. This can be done by washing the cells with PBS before adding the assay reagent. However, this may not be completely effective if the compound has been internalized by the cells.
-
Problem 2: Inconsistent or highly variable results with this compound.
-
Possible Cause:
-
Compound precipitation at high concentrations.
-
Interaction with media components.
-
Light sensitivity of the compound or assay reagents.
-
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, you may need to adjust the solvent or reduce the highest concentration tested.
-
Media Compatibility: Ensure that your compound is stable in the culture medium for the duration of the experiment.
-
Protect from Light: Some compounds and assay reagents are light-sensitive.[10] Keep your plates covered and away from direct light as much as possible during incubations.
-
Quantitative Data Summary
The following table summarizes the principles and potential interferences of common cell viability assays.
| Assay Type | Principle | Potential Interference from this compound |
| Tetrazolium-Based (MTT, XTT, MTS, WST-1) | Enzymatic reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[7] | High Likelihood: Direct chemical reduction of the tetrazolium salt by the compound, leading to a false-positive signal.[6] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, a marker of metabolically active cells, using a luciferase-based luminescence reaction.[8][9] | Low Likelihood: Some compounds can inhibit luciferase, but this is less common than interference with tetrazolium assays.[11] |
| SRB (Sulforhodamine B) | Stains total cellular protein, providing a measure of cell mass.[6] | Low Likelihood: Unlikely to be affected by the reducing properties of the compound. |
| Trypan Blue Exclusion | Differentiates viable from non-viable cells based on membrane integrity. | Low Likelihood: Based on a physical property of the cell membrane and not a chemical reaction with the compound. |
Visualizing Workflows and Pathways
Below are diagrams to help visualize the experimental workflows and the mechanism of assay interference.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Comparison of intended vs. interference mechanisms in tetrazolium assays.
References
- 1. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seco-ursane-type Triterpenoids from Salvia urmiensis with Apoptosis-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. goldbio.com [goldbio.com]
Validation & Comparative
Unveiling the Anti-Cancer Potential of Ursane Triterpenoids: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Among the promising candidates from nature's pharmacy are ursane-type pentacyclic triterpenoids, a class of phytochemicals demonstrating significant cytotoxic and chemopreventive properties. This guide provides a detailed comparison of the anti-cancer activities of three prominent ursane (B1242777) triterpenoids: Ursolic Acid, Asiatic Acid, and Corosolic Acid, supported by experimental data and detailed methodologies.
This comparative analysis delves into the cytotoxic efficacy of these compounds against various cancer cell lines, elucidates their underlying mechanisms of action by mapping key signaling pathways, and provides standardized protocols for the experimental techniques cited.
Comparative Cytotoxicity: A Quantitative Overview
The anti-cancer activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of Ursolic Acid, Asiatic Acid, and Corosolic Acid against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Cell Line | Cancer Type | Ursolic Acid (µM) | Asiatic Acid (µM) | Corosolic Acid (µM) |
| MCF-7 | Breast Cancer | 29.2 ± 2.1[1] | 20 - 100 | - |
| MDA-MB-231 | Breast Cancer | 24.0 ± 1.8[1] | 20 - 100 | - |
| SW480 | Colon Cancer | Present | Present | - |
| LoVo | Colon Cancer | Present | - | - |
| HCT116 | Colon Cancer | - | Present | 24[2] |
| A549 | Lung Cancer | - | 20 - 80[3] | - |
| H1299 | Lung Cancer | - | - | - |
| PANC-1 | Pancreatic Cancer | - | - | Present |
| SW1990 | Pancreatic Cancer | - | - | Present |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., incubation time, cell density). "Present" indicates that studies have shown activity, but a specific IC50 value was not available in the cited sources.
Mechanisms of Action: Modulating Key Signaling Pathways
Ursane triterpenoids exert their anti-cancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. These pathways govern critical processes such as cell proliferation, survival, apoptosis (programmed cell death), and metastasis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Ursolic Acid, Asiatic Acid, and Corosolic Acid.
Ursolic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[4] It also suppresses the activation of NF-κB, a transcription factor that promotes inflammation and cell proliferation.[4] Furthermore, ursolic acid can induce apoptosis through the mitochondrial pathway by triggering the release of cytochrome c and subsequent activation of caspases.[5]
References
- 1. Inhibitory Effects of Ursolic Acid on the Stemness and Progression of Human Breast Cancer Cells by Modulating Argonaute-2 | MDPI [mdpi.com]
- 2. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
Unlocking Therapeutic Potential: A Comparative Analysis of 3-Acetoxy-11-ursen-28,13-olide Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationship (SAR) of 3-Acetoxy-11-ursen-28,13-olide derivatives, offering insights into their cytotoxic and anti-inflammatory properties. This guide presents a comparative analysis based on available experimental data, details key experimental protocols, and visualizes associated signaling pathways.
The ursane-type pentacyclic triterpenoid (B12794562) scaffold, a common motif in medicinal plants, has garnered significant attention for its diverse pharmacological activities. Among these, ursolic acid and its derivatives have demonstrated promising anticancer, anti-inflammatory, and antioxidant effects. A key modification of the ursolic acid structure is the formation of a lactone ring, specifically the this compound core, which has been shown to influence biological activity. This guide delves into the structure-activity relationships of this specific class of derivatives, providing a comparative overview for researchers engaged in the discovery and development of novel therapeutics.
Comparative Cytotoxic Activity
The introduction of a lactone ring via oxidation at the C-11 and C-13 positions of ursolic acid has been shown to be a critical determinant of cytotoxic activity. While comprehensive SAR studies on a broad series of this compound derivatives are limited, existing data on related ursane (B1242777) lactones and modified ursolic acids provide valuable insights.
A study evaluating the cytotoxic effects of various ursolic acid derivatives found that a lactone derivative (referred to as lactone 28) exhibited activity against both A431 (human skin carcinoma) and C6 (rat glioma) tumor cell lines, suggesting that the lactonization at C-28 and C-13 enhances cytotoxic potential.[1] In contrast, the parent compound, ursolic acid, showed selective cytotoxicity primarily against the C6 glioma cell line.[1]
Further modifications at the C-3 position of the ursane scaffold have been shown to significantly impact cytotoxicity. For instance, the introduction of a 3β-amino group in ursolic acid was found to be substantially more potent than the parent compound.[1] While this modification was not on the lactone scaffold, it highlights the importance of the C-3 position for activity.
The following table summarizes the cytotoxic activity of selected ursolic acid derivatives, including a key lactone derivative, against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | Parent Compound | HL-60 | >50 | [1] |
| Bel-7402 | >50 | [1] | ||
| HeLa | >50 | [1] | ||
| 3β-amino-ursolic acid | Amino group at C-3 | HL-60 | 2.5 | [1] |
| Bel-7402 | 3.1 | [1] | ||
| HeLa | 4.2 | [1] | ||
| Ursolic Acid Lactone (28) | Lactone at C-28, C-13 | A431 | Active at 10µM | [1] |
| C6 | Active at 10µM | [1] | ||
| 3β-Acetoxy-urs-11-en-28,13-olide | Acetoxy at C-3, Lactone at C-28, C-13 | A2780 | Weak-moderate antiproliferative activity | [2] |
Anti-Inflammatory Activity and a Key Signaling Pathway
The NF-κB signaling cascade is a critical pathway in the inflammatory process. The following diagram illustrates the key steps in this pathway and the likely point of intervention for ursane-type triterpenoids.
References
- 1. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of aortic injury by ursolic acid through RAGE-Nox-NFκB pathway in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid protects chondrocytes, exhibits anti-inflammatory properties via regulation of the NF-κB/NLRP3 inflammasome pathway and ameliorates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Potency Analysis: 3-Acetoxy-11-ursen-28,13-olide vs. 3-Hydroxy-11-ursen-28,13-olide
In the realm of ursane-type triterpenoids, subtle structural modifications can significantly impact biological activity. This guide provides a comparative analysis of the potency of two closely related compounds, 3-Acetoxy-11-ursen-28,13-olide and 3-Hydroxy-11-ursen-28,13-olide, focusing on their anti-proliferative effects against the A2780 human ovarian cancer cell line.
Executive Summary
Based on available experimental data, 3-Hydroxy-11-ursen-28,13-olide demonstrates greater cytotoxic potency against the A2780 human ovarian cancer cell line compared to its acetylated counterpart, this compound. The half-maximal inhibitory concentration (IC50) for the hydroxylated form is approximately 1.5-fold lower than that of the acetylated form, indicating that less of the hydroxy compound is required to achieve the same level of cell growth inhibition.
Quantitative Data Comparison
The anti-proliferative activities of both compounds were evaluated against the A2780 human ovarian cancer cell line. The results, expressed as IC50 values, are summarized in the table below.
| Compound | Target Cell Line | IC50 (µM) |
| This compound | A2780 | 30.0 |
| 3-Hydroxy-11-ursen-28,13-olide | A2780 | 20.3 |
Discussion of Potency
The experimental data clearly indicates that the presence of a hydroxyl group at the C-3 position of the ursane (B1242777) skeleton confers greater cytotoxic potency against A2780 cells than the acetoxy group. The lower IC50 value of 3-Hydroxy-11-ursen-28,13-olide (20.3 µM) compared to this compound (30.0 µM) suggests that the free hydroxyl group may be crucial for the compound's interaction with its cellular target(s), leading to a more potent anti-proliferative effect. The acetylation of this hydroxyl group in this compound may hinder this interaction, thereby reducing its potency.
In addition to its cytotoxic properties, 3β-Acetoxy-urs-11-en-28,13-olide has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases.[1] However, comparative inhibitory data for 3-Hydroxy-11-ursen-28,13-olide against PTP1B is not currently available in the reviewed literature, precluding a direct comparison of their potency in this context.
Experimental Protocols
The following is a detailed methodology for the anti-proliferative assay used to determine the IC50 values.
Cell Culture and Treatment:
-
Cell Line: The human ovarian cancer cell line A2780 was used for the cytotoxicity assays.
-
Culture Conditions: Cells were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Stock solutions of this compound and 3-Hydroxy-11-ursen-28,13-olide were prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Serial dilutions were prepared in culture medium to achieve the final desired concentrations for the experiments. The final DMSO concentration in the culture medium did not exceed a level known to affect cell viability.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.
-
Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. Cells were then incubated for an additional 72 hours.
MTT Assay for Cell Viability:
-
Reagent Addition: After the 72-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium was then removed, and the formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, defined as the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Visualizations
Logical Relationship of Potency
Caption: Potency comparison of the two ursane triterpenoids.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
The Synergistic Potential of Ursane Triterpenoids with Conventional Antibiotics: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction to Synergistic Effects
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of an existing antibiotic. Ursane-type triterpenoids, natural products found in various plants, have demonstrated a range of biological activities, including antibacterial and synergistic properties. These compounds can potentiate the action of antibiotics, potentially reversing resistance and reducing the required therapeutic dose, thereby minimizing side effects.
Quantitative Analysis of Synergistic Activity
The synergistic effect of ursolic acid and its derivatives with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of the compounds and their synergistic effects with antibiotics against different bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ursolic Acid and Its Derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ursolic Acid | Staphylococcus aureus (ATCC 6538) | 32 | [1] |
| Ursolic Acid | Escherichia coli (ATCC 25922) | 64 | [1] |
| Ursolic Acid | Klebsiella pneumoniae | 64 | [1] |
| Ursolic Acid | Shigella flexneri | 64 | [1] |
| 3β-acetoxy-urs-12-en-28-oic acid | Staphylococcus aureus (ATCC 6538) | >128 | [1] |
| 3β-formyloxy-urs-12-en-28-oic acid | Staphylococcus aureus (ATCC 6538) | >128 | [1] |
| Ursolic Acid | Methicillin-sensitive S. aureus (MSSA) | 7.8 | [2][3] |
| Ursolic Acid | Methicillin-resistant S. aureus (MRSA) | 16-128 | [2][3] |
Table 2: Synergistic Effects of Ursolic Acid and its Derivatives in Combination with Antibiotics.
| Triterpenoid (B12794562) | Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interpretation | Reference |
| 3β-formyloxy-urs-12-en-28-oic acid (at 64 µg/mL) | Kanamycin | Escherichia coli (multidrug-resistant) | 128 | 8 | Not explicitly stated, but significant reduction | Synergistic | [1][4] |
| Ursolic Acid | Vancomycin | Methicillin-sensitive S. aureus (MSSA) | - | - | 0.17 | Synergistic | [2][3] |
| Oleanolic Acid/Ursolic Acid | Cefradine | Methicillin-resistant S. aureus (MRSA) | 45 | Significant reduction (87%) | Not explicitly stated | Synergistic | [2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature to determine the synergistic effects of ursane (B1242777) triterpenoids with antibiotics.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Strains and Culture Conditions: Standard and clinical isolates of bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C.
-
Preparation of Inoculum: Bacterial cultures are diluted to achieve a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Preparation of Test Compounds: The triterpenoid and antibiotics are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Plate Setup: A two-dimensional array of serial dilutions of the triterpenoid and the antibiotic is prepared in a 96-well microtiter plate. The concentration of the triterpenoid is varied along the rows, and the concentration of the antibiotic is varied along the columns.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (5 x 10^5 CFU/mL) and incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) for each compound is calculated as follows:
-
FIC of Triterpenoid = (MIC of Triterpenoid in combination) / (MIC of Triterpenoid alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Triterpenoid + FIC of Antibiotic
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in assessing synergistic effects and the proposed mechanisms of action, the following diagrams are provided.
References
- 1. Antibacterial and Antioxidant Activities of Ursolic Acid and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Bioactive Triterpenoids from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triterpenoid (B12794562) Sources, Extraction Protocols, and Biological Activities Supported by Experimental Data.
Triterpenoids, a vast class of naturally occurring compounds, are lauded for their extensive pharmacological activities, positioning them as promising candidates for drug development. This guide provides a comparative analysis of prominent triterpenoids—asiaticoside, betulinic acid, ganoderic acids, oleanolic acid, and ursolic acid—from various natural sources. The quantitative data on their abundance, detailed experimental protocols for their analysis, and an exploration of their molecular mechanisms of action are presented to aid researchers in their selection and application.
Quantitative Comparison of Triterpenoid Content
The concentration of bioactive triterpenoids can vary significantly depending on the plant species, geographical location, and the specific part of the plant utilized. The following tables summarize the quantitative yields of selected triterpenoids from different natural sources as reported in various studies.
Table 1: Comparative Yield of Asiaticoside from Centella asiatica
| Plant Source | Geographic Origin | Part Used | Extraction Solvent | Asiaticoside Yield (%) | Reference |
| Centella asiatica | Chennai, India | Whole Plant | - | 0.6157 | [1] |
| Centella asiatica | Bogor, Indonesia | Whole Plant | Methanol | 2.82 | [2] |
| Centella asiatica | Lembang, Indonesia | Whole Plant | Methanol | 2.68 | [2] |
| Centella asiatica | Solo, Indonesia | Whole Plant | Methanol | 2.80 | [2] |
| Centella asiatica | Bogor, Indonesia | Whole Plant | Ethanol (B145695) | 2.79 | [2] |
| Centella asiatica | Lembang, Indonesia | Whole Plant | Ethanol | 2.75 | [2] |
| Centella asiatica | Solo, Indonesia | Whole Plant | Ethanol | 2.91 | [2] |
Table 2: Comparative Yield of Betulinic Acid from Various Plant Sources
| Plant Source | Part Used | Extraction Method/Solvent | Betulinic Acid Yield | Reference |
| White Birch (Betula pubescens) | Outer Bark | 70% Ethanol | 2.376 mg/g | |
| White Birch (Betula pubescens) | Outer Bark | Ultrasonic extraction | 0.0021% | |
| Plane Tree (Platanus acerifolia) | Cork | - | ~3.3% | |
| Plane Tree (Platanus acerifolia) | Dried Bark | Supercritical fluid extraction (CO2 + Ethanol) | 4.34% | |
| Sycamore (Platanus hispanica) | Outer Bark | Hot water pre-treatment followed by hydrophilic organic solvent | 5-6% (w/w) | [3] |
Table 3: Comparative Content of Ganoderic Acids in Ganoderma Species
| Fungal Source | Strain/Origin | Total Triterpenoid Content | Notes | Reference |
| Ganoderma lucidum | M9720 (European) | Lower than G. lingzhi | - | [4] |
| Ganoderma lingzhi | M9724 (East Asian) | Higher than G. lucidum | Accounts for bitter taste | [4] |
| Ganoderma lucidum | - | 10x higher than G. sinense | Average total triterpenoids | [5] |
| Ganoderma sinense | - | Lower than G. lucidum | - | [5] |
| Wild Ganoderma lucidum | Vietnam | Significantly higher than cultivated | Total of 14 triterpenes analyzed | [6] |
| Cultivated Ganoderma lucidum | Vietnam | Lower than wild | Total of 14 triterpenes analyzed | [6] |
Table 4: Comparative Yield of Oleanolic Acid and Ursolic Acid from Various Plant Sources
| Plant Source | Part Used | Oleanolic Acid Yield (mg/g DW) | Ursolic Acid Yield (mg/g DW) | Reference |
| Olea europaea (Olive) | Leaves | 31 | 3.8 | |
| Olea europaea (Olive) | Bark | up to 9.8 | - | |
| Sambucus nigra (Elderberry) | Leaves & Bark | Lower than Ursolic Acid | Predominant | |
| Calendula officinalis (Marigold) | Flowers | - | up to 20.5 | |
| Malus domestica (Apple) | Dry Peel | - | 9.4 | |
| Eriobotrya japonica (Loquat) | Dry Peel | - | 8.0 | |
| Pyrus communis (Pear) | Dry Peel | - | 7.25 | |
| Ocimum tenuiflorum | Leaves | - | 2.02% | [7] |
| Rosmarinus officinalis (Rosemary) | Leaves | - | 1.5% | [7] |
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and comparable research. Below are methodologies for the extraction and analysis of the discussed triterpenoids.
Protocol 1: Ultrasound-Assisted Extraction (UAE) and HPLC-DAD Analysis of Ursolic Acid and Oleanolic Acid from Apple Pomace
This protocol is adapted from a study on the extraction of ursolic and oleanolic acids from apple processing waste.[8]
1. Extraction Procedure (Two-Stage UAE):
-
Stage I: Mix 15 g of dried and powdered apple pomace with 100 mL of 2-propanol.
-
Perform ultrasound-assisted extraction for 20 minutes.
-
Filter the mixture and collect the liquid extract.
-
Stage II: Re-extract the solid residue with 100 mL of 95% ethanol using UAE for 20 minutes.
-
Filter and combine the liquid extract with the extract from Stage I.
-
Evaporate the combined solvent under reduced pressure to obtain the crude extract.
2. HPLC-DAD Quantification:
-
Chromatographic System: Jasco Extrema LC-4000 HPLC system with a DAD detector.[9]
-
Column: Kinetex® C18 column (250 mm × 4.6 mm, 5 μm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[9]
-
0–3 min: 60% B (isocratic)
-
3–20 min: 60% to 90% B (linear gradient)
-
20–24 min: 90% B (isocratic)
-
24–29 min: 60% B (re-equilibration)
-
-
Flow Rate: 1 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 20 µL.[9]
-
Detection Wavelength: 205 nm for ursolic acid and oleanolic acid.[9]
-
Quantification: Based on a calibration curve generated using analytical standards of ursolic acid and oleanolic acid.[9]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Triterpenoids
This protocol provides a general workflow for the GC-MS analysis of triterpenoids in plant extracts, which often requires a derivatization step.
1. Sample Preparation and Derivatization:
-
Evaporate a known amount of the plant extract to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp 1: 15°C/min to 250°C, hold for 5 min.
-
Ramp 2: 10°C/min to 300°C, hold for 15 min.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Identification: Based on comparison of retention times and mass spectra with those of authentic standards and/or reference libraries (e.g., NIST, Wiley).
Signaling Pathways and Molecular Mechanisms
Understanding the molecular signaling pathways modulated by triterpenoids is crucial for targeted drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades affected by the selected triterpenoids.
Asiaticoside-Induced Collagen Synthesis
Asiaticoside is known to promote wound healing and skin rejuvenation by stimulating the synthesis of type I collagen. It achieves this through a signaling pathway involving Smad proteins, which is independent of the TGF-β receptor I kinase.[4][10][11][12]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of six major triterpenoid saponins in Schefflera kwangsiensis using high-performance liquid chromatography coupled to orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Replicating Published Findings on 3-Acetoxy-11-ursen-28,13-olide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid. The document outlines its synthesis, biological activities, and compares its performance with relevant alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication of published findings.
Chemical Profile and Synthesis
Synonyms: 11,12-Dehydroursolic lactone acetate (B1210297) Parent Compound: Ursolic Acid Chemical Formula: C₃₂H₄₈O₄ Molecular Weight: 496.7 g/mol [1]
This compound is a semi-synthetic derivative of ursolic acid. Published literature indicates that it is synthesized via a two-step process involving oxidation followed by reduction.
Experimental Protocol: Synthesis of this compound
Step 1: Oxidation of Ursolic Acid to 11-Ketoursolic Acid A detailed protocol for this specific oxidation was not found in the immediate search results. However, general methods for the oxidation of ursolic acid at the C-11 position typically involve the use of oxidizing agents like chromium trioxide in acetic acid or other suitable solvent systems. Careful monitoring of the reaction is crucial to avoid over-oxidation.
Step 2: Reductive Lactonization of 11-Ketoursolic Acid this compound is described as a reduction product of 11-ketoursolic acid.[2] This suggests a reductive cyclization process, likely involving a reducing agent that can selectively reduce the keto group and facilitate the formation of the lactone ring between C-28 and C-13. The acetylation of the 3-hydroxyl group can be performed before or after the formation of the lactone.
Experimental Protocol: Purification and Characterization
Purification: Purification of ursane-type triterpenoids like this compound is typically achieved through chromatographic techniques.
-
Column Chromatography: Silica gel is a commonly used stationary phase for the separation of triterpenoids.[3][4] A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is effective for separating compounds with different polarities.[3]
-
Recrystallization: Following column chromatography, recrystallization from a suitable solvent system can be employed to obtain a highly pure crystalline product.[5]
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of ¹H and ¹³C NMR spectra is essential for unambiguous structure elucidation.[6][7] While specific spectral data for this compound was not retrieved, the general chemical shifts for ursane-type triterpenoids can be used as a reference.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl, lactone carbonyl, and double bonds.
Biological Activity and Performance Comparison
This compound has been reported to exhibit antiproliferative and enzyme inhibitory activities. This section compares its performance with its parent compound, ursolic acid, and other relevant molecules.
Antiproliferative Activity against A2780 Human Ovarian Cancer Cells
Published findings indicate that 3β-Acetoxy-urs-11-en-28,13-olide exhibits weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line.[8]
Table 1: Comparison of Antiproliferative Activity (IC₅₀ Values in µM)
| Compound | A2780 Cell Line IC₅₀ (µM) | Reference |
| This compound | Data not available | - |
| Ursolic Acid | Data not available | - |
| Cisplatin | ~1-5 | [9] |
Note: Specific IC₅₀ values for this compound and a direct comparison with ursolic acid on A2780 cells were not found in the performed searches. The IC₅₀ for the well-established chemotherapeutic agent Cisplatin is provided for context.
Experimental Protocol: Antiproliferative Assay (MTT Assay)
-
Cell Culture: A2780 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, ursolic acid, and a positive control (e.g., Cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
3β-Acetoxy-urs-11-en-28,13-olide is reported to be a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[8]
Table 2: Comparison of PTP1B Inhibitory Activity (IC₅₀ Values in µM)
| Compound | PTP1B IC₅₀ (µM) | Reference |
| This compound | Data not available | - |
| Ursolic Acid | Data not available | - |
| Suramin (Standard Inhibitor) | ~5-10 | - |
Note: Specific IC₅₀ values for this compound and a direct comparison with ursolic acid for PTP1B inhibition were not found in the performed searches. The IC₅₀ for the standard PTP1B inhibitor Suramin is provided for context.
Experimental Protocol: PTP1B Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PTP1B and a suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: PTP1B enzyme is pre-incubated with various concentrations of this compound, ursolic acid, and a known inhibitor (e.g., Suramin).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Reaction Termination and Measurement: The reaction is stopped after a specific time, and the formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed), enzyme kinetics are studied at various substrate and inhibitor concentrations, and the data are analyzed using Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound are not well-documented in the available literature. However, related triterpenoids are known to affect key cancer-related pathways such as NF-κB and STAT3.[10][11][12][13][14] Further research is required to elucidate the specific molecular mechanisms of this compound.
Below are diagrams illustrating the general experimental workflows for synthesis and biological evaluation.
References
- 1. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. scielo.br [scielo.br]
- 8. targetmol.cn [targetmol.cn]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer [protein-cell.net]
- 11. researchgate.net [researchgate.net]
- 12. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo and In Vitro Efficacy of Ursane Triterpenoids: A Focus on 3-Acetoxy-11-ursen-28,13-olide Analogues
For Researchers, Scientists, and Drug Development Professionals
While direct comparative in vivo and in vitro efficacy data for 3-Acetoxy-11-ursen-28,13-olide is limited in publicly available literature, a comprehensive analysis of its close structural analogues, Ursolic Acid Acetate (UAA) and Oleanolic Acid Acetate (OAA), provides significant insights into its potential therapeutic activities. This guide synthesizes the available experimental data on these representative ursane-type triterpenoids, offering a comparative overview of their anti-inflammatory and cytotoxic properties.
Executive Summary
The available evidence strongly suggests that triterpenoids closely related to this compound possess significant anti-inflammatory and anti-proliferative activities. Both in vivo animal models and in vitro cell-based assays demonstrate the potential of these compounds to modulate key inflammatory pathways and inhibit cancer cell growth. This guide will delve into the specific experimental findings for Ursolic Acid Acetate and Oleanolic Acid Acetate as surrogates for understanding the potential efficacy of this compound.
In Vivo vs. In Vitro Efficacy: A Comparative Overview
The following sections present a summary of the quantitative data obtained from key in vivo and in vitro studies on Ursolic Acid Acetate and Oleanolic Acid Acetate.
Anti-Inflammatory Activity
Ursolic Acid Acetate (UAA) has demonstrated notable anti-inflammatory effects in both preclinical animal models of rheumatoid arthritis and in cell-based assays.
In Vivo Efficacy of Ursolic Acid Acetate in a Murine Model of Rheumatoid Arthritis [1]
| Parameter | Vehicle Control | UAA (mg/kg) | Dexamethasone (Positive Control) |
| Clinical Arthritis Score | High | Significantly Reduced | Significantly Reduced |
| Paw Thickness | Increased | Significantly Reduced | Significantly Reduced |
| Serum IgG1 Levels | Elevated | Significantly Reduced | Not Reported |
| Serum IgG2a Levels | Elevated | Significantly Reduced | Not Reported |
In Vitro Efficacy of Ursolic Acid Acetate on Rheumatoid Arthritis Synovial Fibroblasts [1]
| Inflammatory Mediator | Control | UAA Treatment |
| Cytokines (e.g., TNF-α, IL-6) | High Expression | Significantly Reduced Expression |
| Matrix Metalloproteinase-1 (MMP-1) | High Expression | Significantly Reduced Expression |
| Matrix Metalloproteinase-3 (MMP-3) | High Expression | Significantly Reduced Expression |
In Vitro Anti-inflammatory Effects of Oleanolic Acid Acetate in Macrophages [2]
| Gene/Protein | Stimulated Control (LPS/Poly(I:C)) | OAA Treatment |
| MCP-1 mRNA | Upregulated | Significantly Downregulated |
| IL-1β mRNA | Upregulated | Significantly Downregulated |
| IL-8 mRNA | Upregulated | Significantly Downregulated |
| VCAM-1 mRNA | Upregulated | Significantly Downregulated |
| ICAM-1 mRNA | Upregulated | Significantly Downregulated |
| NF-κB Activation | Activated | Significantly Inhibited |
| MAPK (ERK, p38) Activation | Activated | Significantly Inhibited |
In Vivo Efficacy of Oleanolic Acid Acetate in a Mouse Model of Experimental Autoimmune Encephalomyelitis [3]
| Pathological Change | EAE Control Mice | OAA Treated Mice |
| Hind Limb Paralysis | Observed | Reversed |
| Inflammatory Cell Infiltration (Spinal Cord) | Present | Reversed |
| Proinflammatory Cytokine Expression (Spinal Cord) | Upregulated | Reversed |
| TLR2 and Downstream Signaling | Upregulated | Reversed |
Anticancer Activity
This compound itself has been reported to exhibit weak to moderate anti-proliferative activity against the A2780 human ovarian cancer cell line[4]. More extensive data is available for its analogue, ursolic acid.
In Vitro Cytotoxicity of Ursolic Acid in Breast Cancer Cell Lines [1]
| Cell Line | IC50 of Ursolic Acid (µg/ml) |
| T47D | 231 |
| MCF-7 | 221 |
| MDA-MB-231 | 239 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats (150-250g) are typically used.[2][5]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, positive control (e.g., indomethacin), and test compound groups.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[6]
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard in vitro method to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[7]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
-
Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[9][10]
-
Compound Treatment: After transfection, cells are pre-treated with the test compound for a specific period.
-
NF-κB Activation: NF-κB is activated by stimulating the cells with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The luminescence from both firefly and Renilla luciferase is measured using a luminometer after the addition of their respective substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. The fold induction of NF-κB activity is then calculated.
Visualizing the Pathways and Processes
To better understand the experimental workflows and the underlying molecular mechanisms, the following diagrams are provided.
Caption: In Vivo Anti-Inflammatory Assay Workflow.
Caption: In Vitro Cytotoxicity (MTT) Assay Workflow.
Caption: NF-κB Signaling Pathway and Inhibition by Ursane Triterpenoids.
References
- 1. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oleanolic Acid Acetate Alleviates Symptoms of Experimental Autoimmune Encephalomyelitis in Mice by Regulating Toll-Like Receptor 2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Safety Operating Guide
Navigating the Disposal of 3-Acetoxy-11-ursen-28,13-olide: A Procedural Guide
Compound Profile and Hazard Assessment
3-Acetoxy-11-ursen-28,13-olide is a derivative of ursolic acid and is classified as a triterpenoid (B12794562).[1][2] It is typically a solid substance soluble in various organic solvents such as chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone (B3395972).[3] While comprehensive toxicity data is limited, some studies indicate that related compounds exhibit weak to moderate antiproliferative activity against certain cancer cell lines.[3][4] Due to this biological activity and the lack of specific hazard information, it is prudent to handle this compound as a potentially hazardous substance and avoid generating dust or aerosols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₄ | PubChem[5] |
| Molecular Weight | 496.7 g/mol | PubChem[5] |
| Physical State | Solid (Crystalline) | Inferred from typical nature of similar compounds |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[3] |
Disposal Protocol: A Step-by-Step Approach
The following procedures are based on standard practices for the management of laboratory chemical waste.[6][7][8][9] Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. |
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][10]
-
Solid Waste:
-
Collect un- or partially-used solid this compound in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it should be disposed of as hazardous liquid waste.
-
Collect in a designated, leak-proof, and shatter-resistant container.
-
Segregate halogenated and non-halogenated solvent waste streams. For example, solutions in dichloromethane or chloroform should be kept separate from solutions in acetone or ethyl acetate.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with the compound should be placed in a sealed bag or container labeled as "Solid Chemical Waste" and disposed of according to institutional guidelines.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.[8][9]
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." If in solution, list the solvent(s) and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7][9]
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.[10]
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often not to exceed one year), contact your institution's EHS department to arrange for pickup and disposal.[7]
-
Do not pour any amount of this compound or its solutions down the drain.[11]
-
Do not dispose of solid this compound in the regular trash.[12][13]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Hydroxy-11-ursen-28,13-olide | CAS:35959-05-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
